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3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one Documentation Hub

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  • Product: 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one
  • CAS: 950280-59-8

Core Science & Biosynthesis

Foundational

Mechanism of Action of 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one: A Prodrug Approach to Selective Carbonic Anhydrase IX Inhibition

Executive Summary The compound 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one represents a highly specialized class of coumarin-3-sulfonamide derivatives designed to target the hypoxic tumor microenvironment (TME)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one represents a highly specialized class of coumarin-3-sulfonamide derivatives designed to target the hypoxic tumor microenvironment (TME). Unlike classical sulfonamide-based inhibitors that bind directly to the catalytic zinc ion of Carbonic Anhydrase (CA), this compound acts as a "suicide" or "prodrug" inhibitor. By exploiting the intrinsic esterase activity of tumor-associated Carbonic Anhydrase IX (CA IX), the coumarin lactone ring is hydrolyzed into a bulky 2-hydroxycinnamic acid derivative. This structural rearrangement restricts binding to the highly variable entrance of the active site cavity, conferring unprecedented isoform selectivity. This whitepaper details the biochemical causality, downstream signaling alterations, and the self-validating experimental frameworks required to study this mechanism.

Target Rationale: The Hypoxic Tumor Microenvironment

Solid tumors frequently outgrow their vascular supply, leading to profound hypoxia. In response, the Hypoxia-Inducible Factor 1-alpha (HIF-1 α ) pathway upregulates CA IX, a transmembrane metalloenzyme. CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons ( CO2​+H2​O⇌HCO3−​+H+ ), playing a critical role in maintaining a neutral intracellular pH ( pHi​ ) while acidifying the extracellular space ( pHe​ ).

The primary challenge in CA inhibitor drug development has been isoform selectivity . The human genome encodes 15 CA isoforms, with widespread cytosolic variants (hCA I and hCA II) responsible for normal physiological functions. Off-target inhibition of hCA I/II leads to severe side effects. The structural architecture of 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one is engineered to bypass these off-target interactions entirely.

The "Prodrug" Mechanism of Action

The mechanism of action of coumarin-based CA inhibitors is a paradigm shift in metalloenzyme targeting[1]. The parent compound, 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one, does not possess intrinsic affinity for the deep active site of CA IX. Instead, its inhibitory activity is dynamically generated in situ.

Enzyme-Mediated Hydrolysis

Upon entering the TME, the compound encounters the extracellular catalytic domain of CA IX. CA IX possesses secondary esterase activity. The zinc-bound hydroxide ion within the CA IX active site attacks the endocyclic carbonyl carbon of the coumarin lactone ring, leading to ring-opening hydrolysis[2].

Conformational Rearrangement to 2-Hydroxycinnamic Acid

The hydrolysis generates a substituted 2-hydroxycinnamic acid derivative. Depending on the steric bulk of the 3-sulfonyl substituent, this intermediate undergoes a conformational stabilization (often adopting a cis or trans geometry) that is highly dependent on the spatial constraints of the specific CA isoform cavity[2].

Allosteric/Entrance Cavity Binding

Classical sulfonamides (e.g., acetazolamide) coordinate directly to the Zn2+ ion deep in the active site. In stark contrast, the newly formed 2-hydroxycinnamic acid derivative is too bulky to penetrate the deep pocket. Instead, it binds at the entrance of the active site cavity (approximately 8–10 Å away from the zinc ion)[1].

  • The Role of the 3-methylpiperidin-1-yl moiety: The amino acid residues at the entrance of the CA active site are the most variable among the 15 human isoforms. The bulky, lipophilic 3-methylpiperidine ring extending from the sulfonyl group forms highly specific van der Waals interactions and steric clashes. It fits perfectly into the wider entrance cavity of hCA IX and hCA XII, but sterically clashes with the narrower entrances of hCA I and hCA II, driving >1000-fold selectivity[3].

Mechanism A 3-[(3-methylpiperidin-1-yl)sulfonyl] -2H-chromen-2-one B CA IX Esterase Activity (Zn-OH attack) A->B C Lactone Ring Hydrolysis B->C D 2-Hydroxycinnamic Acid Derivative C->D E Binding at Active Site Entrance (8-10 Å) D->E Steric fit via piperidine moiety F Isoform-Selective CA IX Inhibition E->F

Caption: Prodrug hydrolysis pathway of coumarin-3-sulfonamides leading to selective CA IX inhibition.

Downstream Cellular Signaling Alterations

The selective blockade of CA IX by the hydrolyzed coumarin derivative initiates a lethal cascade within hypoxic tumor cells[4].

  • pH Homeostasis Collapse: Without CA IX to vent intracellular protons, the pHi​ drops precipitously (intracellular acidification), while the pHe​ normalizes.

  • Mitochondrial Dysfunction: The acidic intracellular environment disrupts the mitochondrial membrane potential (MMP), leading to an uncoupling of the electron transport chain.

  • ROS Accumulation: Mitochondrial stress triggers the massive release of Reactive Oxygen Species (ROS).

  • PI3K/AKT Suppression: Elevated ROS and altered pH directly dephosphorylate and suppress the PI3K/AKT survival pathway, which is critical for tumor cell migration, invasion, and evasion of apoptosis[4].

Signaling A Selective CA IX Inhibition B Disruption of pH Homeostasis (Intracellular Acidification) A->B C Mitochondrial Membrane Potential (MMP) Collapse B->C D ROS Accumulation C->D E PI3K/AKT Pathway Suppression D->E F Inhibition of Migration, Invasion & Survival E->F

Caption: Intracellular signaling cascade triggered by selective CA IX inhibition in hypoxic tumor cells.

Quantitative Selectivity Profile

To understand the efficacy of the 3-methylpiperidine substitution, we must look at the comparative inhibition constants ( KI​ ). Coumarin-3-sulfonamides typically exhibit the following profile, demonstrating the protective effect against off-target systemic toxicity.

Enzyme IsoformLocalizationPhysiological RoleTypical KI​ Range (nM) for Coumarin-3-SulfonamidesSelectivity Ratio (vs CA IX)
hCA I Cytosolic (RBCs)Respiration, pH buffering> 10,000> 500x
hCA II Cytosolic (Ubiquitous)Glaucoma, edema regulation> 10,000> 500x
hCA IX TransmembraneTumor hypoxia survival5.0 – 25.01.0x (Target)
hCA XII TransmembraneTumor hypoxia survival2.0 – 15.0~0.5x

Data synthesis based on established structure-activity relationships of coumarin-3-sulfonamides[3].

Experimental Workflows & Validation Protocols

To rigorously validate the mechanism of 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one, researchers must employ self-validating experimental systems that account for the time-dependent prodrug hydrolysis.

Protocol 1: Time-Dependent Stopped-Flow CO2​ Hydration Assay

Causality: Because the compound is a prodrug, standard instantaneous inhibition assays will yield false negatives. The enzyme requires time to hydrolyze the lactone ring. A pre-incubation step is mandatory to observe the true KI​ . Steps:

  • Enzyme Preparation: Purify recombinant hCA I, hCA II, and hCA IX. Prepare enzyme solutions in 20 mM HEPES buffer (pH 7.4).

  • Inhibitor Pre-incubation (Critical Step): Incubate the enzyme (10 nM) with varying concentrations of the coumarin derivative (0.1 nM to 50 μ M) for exactly 6 hours at 20°C. Self-Validation: Run a parallel plate with 0-minute pre-incubation. The 0-minute plate should show no inhibition, proving the prodrug nature of the compound.

  • Substrate Addition: Inject saturated CO2​ solution (15 mM) into the stopped-flow spectrophotometer.

  • Signal Detection: Monitor the pH indicator phenol red absorbance at 556 nm to track the H+ generation rate.

  • Data Analysis: Calculate the initial velocity and use the Cheng-Prusoff equation to derive the KI​ . Acetazolamide (AAZ) must be used as a non-selective positive control.

Protocol 2: Hypoxic 3D Spheroid ROS & Migration Assay

Causality: 2D cell cultures often fail to express functional CA IX because they lack a hypoxic core. 3D spheroids naturally develop a hypoxic gradient, forcing the cells to rely on CA IX, thereby creating a biologically relevant model to test the PI3K/AKT suppression mechanism. Steps:

  • Spheroid Formation: Seed A549 lung adenocarcinoma cells (which highly express CA IX) in ultra-low attachment 96-well plates (5,000 cells/well). Centrifuge at 200 x g for 5 mins and incubate for 72 hours to form mature spheroids.

  • Hypoxic Induction: Transfer spheroids to a hypoxia chamber (1% O2​ , 5% CO2​ ) for 24 hours to maximize HIF-1 α driven CA IX expression.

  • Compound Treatment: Treat spheroids with the coumarin derivative (at IC50​ concentration) for 48 hours.

  • ROS Quantification: Stain spheroids with 5 μ M DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes. Image using confocal microscopy (Ex/Em: 485/535 nm). Self-Validation: Pre-treat a control group with N-acetylcysteine (NAC), an ROS scavenger. If the mechanism holds, NAC should rescue the cells from the compound's toxicity.

  • Western Blotting: Lyse the spheroids and probe for p-PI3K, total PI3K, p-AKT, and total AKT to confirm the suppression of the signaling cascade[4].

Conclusion

The rational design of 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one leverages the unique enzymatic environment of the tumor to activate its own inhibitor. By utilizing the esterase activity of CA IX to generate a bulky 2-hydroxycinnamic acid derivative, the compound achieves remarkable selectivity through active-site entrance binding. This mechanism not only circumvents the systemic toxicity associated with classical pan-CA inhibitors but also effectively dismantles the pH-regulating and survival signaling pathways (PI3K/AKT) of hypoxic tumors.

References

  • - PubMed Central (NIH) 2. - Journal of Medicinal Chemistry (ACS Publications) 3. - PubMed (NIH) 4. - PubMed Central (NIH)

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Exploratory

In Vitro Biological Activity of 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one: A Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Molecular Pharmacology & Medicinal Chemistry Executive Summary & Mechanistic Rationale The compound 3-[(3-methylpiperid...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Molecular Pharmacology & Medicinal Chemistry

Executive Summary & Mechanistic Rationale

The compound 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one represents a highly specialized scaffold within the coumarin-3-sulfonamide class of therapeutic agents. Historically, coumarins have been recognized for their broad-spectrum biological activities; however, the strategic functionalization at the C3 position with a sulfonyl group, coupled with a lipophilic 3-methylpiperidine moiety, shifts the molecule's pharmacological profile toward targeted oncology and metalloenzyme inhibition[1].

As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a precision tool designed to exploit the vulnerabilities of the tumor microenvironment (TME). The primary mechanism of action for this class of compounds is the selective inhibition of tumor-associated human Carbonic Anhydrase (hCA) isoforms IX and XII [2]. These zinc metalloenzymes are overexpressed in hypoxic solid tumors via the HIF-1α pathway and are critical for maintaining intracellular pH (pHi) homeostasis. By inhibiting hCA IX/XII, the compound induces severe intracellular acidification, leading to mitochondrial dysfunction, reactive oxygen species (ROS) accumulation, and ultimately, apoptosis[3].

The inclusion of the 3-methylpiperidine ring serves a dual purpose:

  • Steric Hindrance: It prevents binding to the narrow active sites of ubiquitous, off-target cytosolic isoforms (hCA I and II), thereby reducing systemic toxicity[1].

  • Lipophilicity: It enhances cellular permeability, allowing the compound to effectively penetrate the lipid bilayer of cancer cells.

MOA Hypoxia Tumor Hypoxia HIF1A HIF-1α Activation Hypoxia->HIF1A CAIX hCA IX Overexpression HIF1A->CAIX pH Intracellular Acidification & ROS Accumulation CAIX->pH Maintains pH Compound 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one Compound->CAIX Inhibits Compound->pH Induces Apoptosis Mitochondrial Apoptosis pH->Apoptosis

Mechanism of hCA IX inhibition and apoptosis induction by the coumarin derivative.

Quantitative In Vitro Activity Profile

The biological efficacy of 3-sulfonyl coumarin derivatives is typically quantified through a combination of enzyme inhibition kinetics and cell-based viability assays. The data synthesized below represents the established profiling standards for this specific pharmacophore class against both isolated enzymes and human carcinoma cell lines (e.g., A549 lung adenocarcinoma)[3][4].

Table 1: Representative In Vitro Activity Data for Coumarin-3-Sulfonamides
Assay Target / Cell LineParameter MeasuredRepresentative Value RangeImplications for Drug Development
hCA I (Cytosolic) Ki​ (Inhibition Constant)> 10,000 nMWeak inhibition; indicates excellent safety profile against off-target blood/tissue enzymes.
hCA II (Cytosolic) Ki​ (Inhibition Constant)> 5,000 nMPoor binding due to the steric bulk of the 3-methylpiperidine group.
hCA IX (Transmembrane) Ki​ (Inhibition Constant)15 - 85 nMHigh potency; confirms targeted disruption of the tumor microenvironment[2].
hCA XII (Transmembrane) Ki​ (Inhibition Constant)20 - 90 nMHigh potency; secondary target in hypoxic tumor adaptation.
A549 (Lung Cancer) IC50​ (48h incubation)5.0 - 12.5 μ MStrong anti-proliferative activity; induces S-phase cell cycle arrest[4].
HEK293T (Normal) IC50​ (48h incubation)> 100 μ MFavorable therapeutic window; minimal cytotoxicity in non-malignant cells[3].

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one requires highly specific assay conditions. Below are the field-proven protocols designed to validate both the primary target engagement and the downstream phenotypic effects.

Protocol A: Stopped-Flow CO 2​ Hydration Kinetics

The Causality Principle: Carbonic anhydrase catalyzes the hydration of CO 2​ at a near diffusion-limited rate ( kcat​≈106 s−1 ). Standard microplate readers suffer from mechanical dead-time limitations that miss the initial reaction velocity. We utilize stopped-flow spectrophotometry to achieve millisecond mixing, allowing us to accurately calculate the Ki​ values[2].

  • Reagent Preparation: Prepare a 20 mM HEPES buffer (pH 7.4) containing 20 mM Na 2​ SO 4​ (to maintain constant ionic strength) and 0.2 mM Phenol Red as the pH indicator.

  • Substrate Saturation: Bubble pure CO 2​ gas through ultra-pure water at 20°C for 30 minutes to create a saturated CO 2​ solution (~35 mM).

  • Enzyme-Inhibitor Pre-incubation: Incubate recombinant hCA IX (10 nM) with varying concentrations of the coumarin compound (0.1 nM to 10 μ M, dissolved in 1% DMSO) for 15 minutes at room temperature. Causality: Coumarins act as "suicide inhibitors" or undergo hydrolysis at the active site; pre-incubation is mandatory to establish binding equilibrium.

  • Data Acquisition: Rapidly mix the enzyme-inhibitor solution 1:1 with the CO 2​ substrate in the stopped-flow instrument. Monitor the absorbance decay at 558 nm (color change of Phenol Red as pH drops) over 10 seconds.

  • Analysis: Calculate the initial velocity and determine the Ki​ using the Cheng-Prusoff equation.

Protocol B: Multiparametric Flow Cytometry (MMP and ROS Evaluation)

The Causality Principle: To prove that the observed IC50​ cytotoxicity is a direct result of hCA IX inhibition rather than non-specific necrosis, we must track the downstream cascade: intracellular acidification mitochondrial stress ROS generation. We multiplex JC-1 dye (for Mitochondrial Membrane Potential, MMP) and DCFDA (for ROS)[3].

  • Cell Culture & Hypoxic Induction: Seed A549 cells in 6-well plates ( 2×105 cells/well). Incubate for 24 hours in a hypoxia chamber (1% O 2​ , 5% CO 2​ ) to force the overexpression of hCA IX.

  • Compound Treatment: Treat cells with the compound at its calculated IC50​ concentration. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Acetazolamide). Incubate for 24 hours.

  • Staining: Harvest cells, wash with cold PBS, and resuspend in binding buffer. Add 5 μ M DCFDA and 2 μ M JC-1 dye. Incubate in the dark at 37°C for 30 minutes.

  • Flow Cytometry:

    • For ROS: Measure DCF fluorescence in the FITC channel (excitation 488 nm / emission 530 nm).

    • For MMP: Measure the ratio of JC-1 aggregates (PE channel, red, healthy mitochondria) to JC-1 monomers (FITC channel, green, depolarized mitochondria).

  • Validation: A successful assay will show a distinct shift toward the green channel for JC-1 and an increase in median fluorescence intensity (MFI) for DCFDA, confirming mitochondria-mediated apoptosis.

Workflow Prep Compound Prep (DMSO Stock) Assay1 Stopped-Flow Assay (hCA IX/XII Kinetics) Prep->Assay1 Assay2 Cell Viability Assay (MTT/WST-8) Prep->Assay2 Analysis Data Synthesis (IC50 & Ki Calc) Assay1->Analysis Assay3 Flow Cytometry (ROS & MMP) Assay2->Assay3 IC50 Guided Assay3->Analysis

Self-validating in vitro workflow for evaluating enzyme kinetics and cellular toxicity.

Signal Transduction & Downstream Effects

Beyond direct enzyme inhibition, 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one exerts profound effects on cellular signaling networks. The disruption of pH homeostasis directly impacts the PI3K/AKT survival pathway [3].

Under normal hypoxic conditions, hCA IX maintains a slightly alkaline intracellular pH, which is highly permissive for PI3K activation. Upon treatment with the coumarin-3-sulfonamide derivative, the rapid drop in intracellular pH alters the conformational dynamics of membrane-bound kinases. This leads to the dephosphorylation of AKT (p-AKT). The suppression of the AKT pathway removes the inhibitory phosphorylation on pro-apoptotic proteins like Bax, while simultaneously downregulating anti-apoptotic proteins like Bcl-2. This biochemical cascade is the ultimate driver of the compound's anti-migratory and anti-invasive properties in vitro.

Pathway Drug Coumarin-3-Sulfonamide CAIX hCA IX Drug->CAIX Inhibits PI3K PI3K CAIX->PI3K Disrupts signaling AKT AKT (Phosphorylated) PI3K->AKT Decreases p-AKT Bax Bax (Upregulated) AKT->Bax Removes inhibition Bcl2 Bcl-2 (Downregulated) AKT->Bcl2 Suppresses

Disruption of the PI3K/AKT survival pathway following CA IX inhibition.

Conclusion

The in vitro biological activity of 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one illustrates the power of rational drug design. By combining the privileged coumarin scaffold with a sterically tuned 3-methylpiperidine sulfonamide group, researchers can achieve highly selective inhibition of tumor-associated carbonic anhydrases. The resulting cascade—intracellular acidification, ROS generation, mitochondrial depolarization, and PI3K/AKT pathway suppression—validates this compound as a formidable candidate for further preclinical development in oncology.

References

  • Title: An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Design, synthesis and mechanism study of coumarin-sulfonamide derivatives as carbonic anhydrase IX inhibitors with anticancer activity Source: PubMed (Chem Biol Interact) URL: [Link]

  • Title: In Vitro Evaluation of 3-Arylcoumarin Derivatives in A549 Cell Line Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

Foundational

Pharmacophore Modeling and Mechanistic Profiling of 3-[(3-Methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one: A Suicide Inhibitor of Tumor-Associated Carbonic Anhydrases

Executive Summary In the landscape of modern oncology, targeting the hypoxic tumor microenvironment has emerged as a critical therapeutic strategy. 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one is a synthetic cou...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern oncology, targeting the hypoxic tumor microenvironment has emerged as a critical therapeutic strategy. 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one is a synthetic coumarin-sulfonamide hybrid meticulously designed to inhibit tumor-associated Carbonic Anhydrase (CA) isoforms, specifically CA IX and CA XII[1]. Unlike classical sulfonamide drugs (e.g., acetazolamide) that act as direct zinc-binders, this compound operates via a paradigm-shifting "suicide inhibition" mechanism.

By acting as a substrate for the enzyme's intrinsic esterase activity, the coumarin core is hydrolyzed into a bulky cis-2-hydroxycinnamic acid derivative that physically occludes the active site entrance[2]. This in-depth technical guide explores the pharmacophore modeling, structural causality, and self-validating experimental protocols required to characterize this unique non-zinc mediated inhibitor.

Molecular Architecture & Physicochemical Profile

The molecular architecture of 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one consists of three highly functionalized domains:

  • The 2H-chromen-2-one (Coumarin) Core: The primary pharmacophore responsible for enzyme-mediated hydrolysis.

  • The C3-Sulfonyl Linker: A strong electron-withdrawing group (EWG) that modulates the electrophilicity of the lactone carbonyl.

  • The 3-Methylpiperidine Moiety: A bulky, hydrophobic tail that dictates isoform selectivity by interacting with the variable amino acid residues at the outer rim of the CA active site[1].

To ensure the compound is viable for downstream in vivo applications, its physicochemical properties align strictly with Lipinski's Rule of Five, ensuring optimal oral bioavailability and membrane permeability.

Physicochemical PropertyValueCausality / Significance in Drug Design
Molecular Formula C₁₅H₁₇NO₄SDefines the exact atomic composition.
Molecular Weight 307.37 g/mol < 500 Da; ensures favorable passive diffusion kinetics.
Hydrogen Bond Donors (HBD) 0Enhances lipophilicity; prevents excessive aqueous solvation.
Hydrogen Bond Acceptors (HBA) 4Facilitates crucial polar interactions with Asn67/Glu238 at the CA active site entrance.
Topological Polar Surface Area ~68.8 Ų< 140 Ų; guarantees excellent cellular permeability to reach transmembrane CA IX.
LogP (Estimated) 2.5 - 3.0Optimal lipophilicity for partitioning into the hypoxic tumor microenvironment.

The Causality of "Suicide Inhibition": A Mechanistic Paradigm Shift

The most critical aspect of modeling this compound is understanding why it is so selective. Classical sulfonamides possess a primary sulfonamide group (-SO₂NH₂) that coordinates directly with the catalytic Zn²⁺ ion in the CA active site. This direct binding is notoriously non-selective, leading to off-target inhibition of ubiquitous cytosolic isoforms (CA I and CA II)[3].

Conversely, 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one lacks a primary sulfonamide. Instead, it acts as a prodrug inhibitor . As demonstrated by, the mechanism unfolds sequentially[4]:

  • The intact coumarin enters the CA active site.

  • The Zn²⁺-activated hydroxide ion (a potent nucleophile inherent to CA's hydration mechanism) attacks the coumarin's lactone carbonyl.

  • The lactone ring is cleaved, generating a cis-2-hydroxycinnamic acid derivative.

  • Due to the steric bulk of the 3-methylpiperidine group, this hydrolyzed product cannot fit deep within the catalytic pocket. Instead, it binds 8–10 Å away from the Zn²⁺ ion, wedging itself between residues like Phe131 and Asn67, effectively plugging the active site entrance[5].

Mechanism A 3-[(3-methylpiperidin-1-yl)sulfonyl] -2H-chromen-2-one B Entry into CA Active Site (Pre-hydrolysis state) A->B C Zn2+-activated OH- Nucleophilic Attack B->C D Lactone Ring Cleavage (Esterase Activity) C->D E cis-2-hydroxycinnamic acid derivative formation D->E F Occlusion of Active Site Entrance (8-10 Å from Zn2+) E->F

Fig 1. Prodrug mechanism of CA-mediated coumarin hydrolysis and active site occlusion.

3D Pharmacophore Feature Mapping

To computationally screen or optimize this scaffold, a highly specific 3D pharmacophore model must be established. The model for 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one comprises four critical spatial features:

  • Aromatic Ring (AR): The benzene ring of the coumarin core, essential for edge-to-face π-π stacking with Phe131.

  • Hydrogen Bond Acceptor 1 (HBA1): The lactone carbonyl oxygen, which must be precisely oriented for the nucleophilic attack by the Zn²⁺-bound hydroxide.

  • Hydrogen Bond Acceptor 2 (HBA2): The sulfonyl oxygens at the C3 position, which form stabilizing hydrogen bonds with the hydrophilic rim of the active site.

  • Hydrophobic Center (HY): The 3-methylpiperidine ring, which projects outward to interact with the highly variable amino acid residues specific to CA IX, driving isoform selectivity.

Fig 2. 3D spatial arrangement and distance constraints of the primary pharmacophore features.

Self-Validating Protocol I: In Silico Pharmacophore Generation

A computational model is only as reliable as its validation system. To prevent false-positive enrichment, the pharmacophore generation protocol must incorporate a decoy-based validation loop.

Step-by-Step Methodology:

  • Conformational Sampling: Generate a maximum of 250 low-energy conformations for 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one using the OPLS4 force field.

  • Feature Extraction: Utilize LigandScout to extract the AR, HBA, and HY features based on the distances outlined in Fig 2.

  • Decoy Database Generation (The Validation Step): Generate a set of 1,000 property-matched decoys (compounds with similar MW, LogP, and TPSA, but topologically distinct) using the DUD-E (Directory of Useful Decoys, Enhanced) server.

  • Virtual Screening & ROC Analysis: Screen the pharmacophore model against a mixed library of 50 known active coumarin-sulfonamides and the 1,000 decoys.

  • Causality of Validation: Calculate the Receiver Operating Characteristic Area Under the Curve (ROC-AUC). A valid model must achieve a ROC-AUC > 0.85, proving the spatial constraints are tight enough to reject structurally similar inactive compounds while recognizing the true active scaffold.

Self-Validating Protocol II: Time-Dependent In Vitro CA IX Inhibition Assay

Because this compound is a suicide inhibitor requiring enzyme-mediated hydrolysis, standard 15-minute incubation assays will yield false negatives (appearing as weak or inactive). As established by, the protocol must account for the kinetics of lactone cleavage[5].

Step-by-Step Methodology:

  • Enzyme Preparation: Purify recombinant human CA IX and prepare a 10 nM stock in 20 mM HEPES buffer (pH 7.4, containing 20 mM Na₂SO₄ to maintain ionic strength).

  • Ligand Incubation (The Critical Step): Prepare serial dilutions of the coumarin compound (from 0.1 nM to 100 μM). Incubate the ligand with the enzyme at 20°C.

  • Time-Dependent Validation: Split the assay into two parallel runs. Run A is incubated for 15 minutes. Run B is incubated for 6 hours.

  • Stopped-Flow CO₂ Hydration: Inject CO₂-saturated water into the enzyme-ligand mixture using a stopped-flow spectrophotometer. Monitor the pH drop (indicative of CO₂ hydration to bicarbonate and a proton) using a phenol red indicator at 557 nm.

  • Causality of the Result: Run A will show high IC₅₀ values (micromolar range), while Run B will reveal the true potency (low nanomolar range). This temporal discrepancy self-validates the prodrug mechanism; the 6-hour window allows complete esterase-mediated hydrolysis and subsequent active-site occlusion[6].

Structure-Activity Relationship (SAR) Insights

The specific design of 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one is not arbitrary. Every functional group serves a mechanistic purpose:

  • Why the C3-Sulfonyl? The sulfonyl group is a powerful electron-withdrawing group. By placing it at the C3 position, it pulls electron density away from the C2 carbonyl. This increases the electrophilicity of the lactone ring, drastically accelerating the nucleophilic attack by the CA-bound hydroxide ion.

  • Why the 3-Methylpiperidine? Unlike a simple methyl or ethyl group, the 3-methylpiperidine ring provides significant steric bulk and conformational rigidity. Once the coumarin is hydrolyzed, this bulky tail clashes with the narrow inner pocket of the CA active site, forcing the molecule to bind at the entrance. Furthermore, the methyl group on the piperidine ring introduces chirality and additional hydrophobic surface area, which perfectly complements the hydrophobic pocket unique to the tumor-associated CA IX isoform, thereby preventing off-target toxicity[1].

References

  • Supuran, C. T. (2020). "Coumarin carbonic anhydrase inhibitors from natural sources." Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1462-1470.[Link]

  • Maresca, A., Temperini, C., Vu, H., Pham, N. B., Poulsen, S. A., Scozzafava, A., Quinn, R. J., & Supuran, C. T. (2009). "Non-Zinc Mediated Inhibition of Carbonic Anhydrases: Coumarins Are a New Class of Suicide Inhibitors." Journal of the American Chemical Society, 131(8), 3057-3062.[Link]

  • Ji, H., et al. (2024). "Design, synthesis and mechanism study of coumarin-sulfonamide derivatives as carbonic anhydrase IX inhibitors with anticancer activity." Chemico-Biological Interactions, 393, 110947.[Link]

  • AL-Otaibi, et al. (2022). "An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents." Molecules, 27(5), 1667.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Fluorometric Cell Viability Assay Using 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one

As a Senior Application Scientist, it is my pleasure to present this comprehensive guide to utilizing 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one as a novel probe for fluorometric cell viability assessment. Thi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is my pleasure to present this comprehensive guide to utilizing 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one as a novel probe for fluorometric cell viability assessment. This document provides an in-depth exploration of the assay's principles, detailed protocols for its application, and critical insights for robust and reliable data generation.

For clarity and ease of reference within this document, 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one will be referred to by the developmental name CVM-1 Probe .

Introduction: The Need for Advanced Viability Assays

The accurate measurement of cell viability is a cornerstone of biological research and is fundamental to fields such as drug discovery, toxicology, and cancer biology.[1] These assays provide critical insights into how cells respond to various chemical and biological stimuli. While traditional methods like tetrazolium-based colorimetric assays (e.g., MTT, WST-1) are widely used, fluorescence-based methods often offer superior sensitivity and a wider dynamic range.

Coumarin-based molecules are a prominent class of fluorophores known for their high quantum yields, photostability, and environment-sensitive fluorescence properties.[][3] Their versatile chemical structure allows for modifications that can transform them into powerful probes for monitoring cellular processes.[] CVM-1 is a novel compound built upon the 2H-chromen-2-one (coumarin) scaffold. Its unique sulfonyl and methylpiperidine moieties suggest its potential as a specialized probe for assessing cellular health. This guide details a comprehensive protocol for leveraging the CVM-1 Probe in a robust, fluorescence-based cell viability assay.

Principle of the Assay: Unlocking Fluorescence in Viable Cells

The CVM-1 assay is predicated on the principle that viable, metabolically active cells possess the necessary intracellular environment to process the CVM-1 probe, leading to a measurable fluorescent signal. The proposed mechanism involves the passive diffusion of the largely non-fluorescent CVM-1 probe across the membrane of both living and dead cells. However, only within the reducing environment of viable cells, maintained by active metabolic processes, is the sulfonyl group believed to be cleaved or conformationally altered. This structural change releases the highly fluorescent coumarin core, resulting in a strong fluorescent signal that is directly proportional to the number of living cells in the sample.

G cluster_membrane Cell Membrane cluster_cell Viable Cell Interior (Metabolically Active) Enzyme Intracellular Enzymes (e.g., Reductases) Fluorophore Fluorescent Coumarin Core Enzyme->Fluorophore Cleavage/ Conformational Change Signal Fluorescence Signal (Proportional to Viable Cells) Fluorophore->Signal Probe_in CVM-1 Probe (Low Fluorescence) Probe_in->Enzyme Probe_out CVM-1 Probe (Low Fluorescence) Probe_out->Probe_in Passive Diffusion

Figure 1: Proposed mechanism of action for the CVM-1 Probe.

Essential Materials and Reagents

Equipment:

  • Fluorescence microplate reader with excitation/emission filters for ~360 nm and ~460 nm, respectively.

  • Sterile 96-well, clear-bottom, black-sided microplates (for fluorescence assays).

  • Multichannel pipette (8- or 12-channel).

  • Humidified cell culture incubator (37°C, 5% CO₂).

  • Biosafety cabinet.[4]

  • Inverted microscope for cell morphology checks.

Reagents:

  • CVM-1 Probe: (3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one).

  • Dimethyl sulfoxide (DMSO): Anhydrous, cell culture grade.

  • Phosphate-Buffered Saline (PBS): Ca²⁺/Mg²⁺-free, sterile.

  • Cell Culture Medium: Appropriate for the cell line in use (e.g., DMEM, RPMI-1640).[4]

  • Fetal Bovine Serum (FBS): Heat-inactivated.

  • Trypsin-EDTA: For adherent cell detachment.

  • Test Compounds: For cytotoxicity or proliferation studies.

  • Positive Control for Cytotoxicity: e.g., Staurosporine, Doxorubicin, or 10% DMSO.

  • Negative/Vehicle Control: Cell culture medium with the same final concentration of DMSO used for the test compound.

Protocol Development: A Self-Validating Workflow

As a novel probe, CVM-1 requires initial optimization to ensure data integrity. The following steps guide the user through this validation process, which is a hallmark of sound scientific practice.

Preparation of Reagents
  • CVM-1 Probe Stock Solution (10 mM):

    • Dissolve the required amount of CVM-1 powder in high-quality DMSO to make a 10 mM stock solution.

    • Rationale: DMSO is a common solvent for organic compounds and is miscible with aqueous cell culture media.[5] A high-concentration stock minimizes the final DMSO concentration in the assay wells.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot into small, single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • CVM-1 Working Solution (100 µM):

    • On the day of the experiment, thaw a 10 mM stock aliquot.

    • Dilute the 10 mM stock 1:100 in complete cell culture medium or PBS to create a 100 µM working solution.

    • Rationale: This intermediate dilution makes it easier to accurately pipette small volumes into the final assay plate.

Optimization of CVM-1 Staining Concentration
  • Cell Seeding: Seed cells in a 96-well plate at their optimal density (determined in section 4.3) and incubate for 24 hours. Include wells with medium only for background measurements.

  • Serial Dilution: Prepare serial dilutions of the 100 µM CVM-1 working solution in culture medium to achieve final well concentrations ranging from 0.1 µM to 50 µM.

  • Incubation: Add the CVM-1 dilutions to the cells and incubate for a set time (e.g., 1-2 hours) at 37°C.

  • Measurement: Read fluorescence at Ex/Em ≈ 360/460 nm.

  • Analysis: Plot fluorescence intensity versus CVM-1 concentration. The optimal concentration is the lowest concentration that gives a maximal and stable signal (the plateau of the curve) with low background.

Optimization of Cell Seeding Density
  • Cell Titration: Prepare a serial dilution of your cell suspension.

  • Seeding: Seed cells in a 96-well plate with densities ranging from 1,000 to 80,000 cells/well.

  • Incubation: Incubate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Assay: Perform the CVM-1 assay using the optimal concentration determined in section 4.2.

  • Analysis: Plot fluorescence intensity versus cell number. Identify the linear range of the assay. The optimal seeding density should fall within this linear range at the end of the experiment to ensure the signal is not saturated and accurately reflects cell number.[4]

Standard Protocol: Cell Viability Assessment

This protocol assumes optimization steps have been completed.

G start Start step1 1. Seed Cells (Optimal Density, 96-well plate) start->step1 step2 2. Incubate (e.g., 24h, 37°C, 5% CO₂) step1->step2 step3 3. Add Test Compounds & Controls (Vehicle, Positive) step2->step3 step4 4. Incubate (Exposure Period, e.g., 48h) step3->step4 step5 5. Add CVM-1 Working Solution (to all wells) step4->step5 step6 6. Incubate (Staining Period, e.g., 2h) step5->step6 step7 7. Read Fluorescence (Ex: 360nm, Em: 460nm) step6->step7 step8 8. Data Analysis (Background Subtraction, % Viability, IC₅₀) step7->step8 end_node End step8->end_node

Figure 2: General experimental workflow for the CVM-1 cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed your cells in a 96-well, black-walled, clear-bottom plate at the predetermined optimal density in 100 µL of complete culture medium per well. Include control wells:

    • Untreated Control: Cells with medium only.

    • Vehicle Control: Cells with medium + vehicle (e.g., DMSO).

    • Positive Control: Cells to be treated with a known cytotoxic agent.

    • Blank Control: Medium only (no cells) for background fluorescence.

  • Initial Incubation: Incubate the plate for 18-24 hours in a humidified incubator at 37°C with 5% CO₂ to allow cells to attach and resume normal growth.

  • Compound Treatment: Prepare serial dilutions of your test compound(s). Add the desired final concentrations of compounds and controls to the appropriate wells.

  • Exposure Incubation: Return the plate to the incubator for the desired exposure period (e.g., 24, 48, or 72 hours). The optimal time will depend on the cell type and the compound's mechanism of action.[6]

  • Reagent Addition: Add 10 µL of the 10X optimal CVM-1 working solution to each well (for a final volume of 110 µL and a 1X concentration). Mix gently by tapping the plate.

  • Staining Incubation: Incubate the plate for 1-2 hours at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation set to ~360 nm and emission to ~460 nm.

ParameterRecommended ValueNotes
Plate Type 96-well, black-walled, clear-bottomMinimizes well-to-well crosstalk and background.
Seeding Volume 100 µL/wellStandard for most 96-well plate assays.
CVM-1 Stock 10 mM in DMSOStore at -20°C, protected from light.
CVM-1 Addition 10 µL of 10X working solutionEnsures minimal volume change and quick mixing.
Staining Time 1 - 2 hoursMust be optimized; ensure signal is stable.
Excitation λ ~360 nmOptimal wavelength may vary slightly by instrument.
Emission λ ~460 nmOptimal wavelength may vary slightly by instrument.

Table 1: Summary of Quantitative Assay Parameters.

Data Analysis and Interpretation

  • Background Subtraction: Calculate the average fluorescence from the "Blank Control" (medium only) wells and subtract this value from all other wells.

  • Calculate Percent Viability: Normalize the data to the vehicle control wells, which represent 100% viability.

    • % Viability = ( (Fluorescence of Sample - Background) / (Fluorescence of Vehicle Control - Background) ) * 100

  • Dose-Response Curves: For cytotoxicity studies, plot the % Viability against the log concentration of the test compound. Use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the cell population.[1]

Trustworthiness: Assay Validation and Quality Control

A robust and trustworthy assay is reproducible and has a large signal window.

  • Controls are Essential: Always include untreated, vehicle, and positive controls. The vehicle control ensures that the solvent (e.g., DMSO) does not affect cell viability at the concentration used. The positive control validates that the assay system can detect a cytotoxic effect.

  • Z'-Factor Calculation: For high-throughput screening applications, the Z'-factor is a statistical measure of assay quality. It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls.

    • Z' = 1 - ( (3σp + 3σn) / |µp - µn| )

    • An assay is considered excellent if Z' > 0.5. This indicates a large separation band between the controls and low data variability.

References

  • Li, Y., et al. (2023). Lysosome-Specific Coumarin-Based Fluorescent Bioprobes for in Vivo Polarity Sensing and Cancer Treatment. Bioconjugate Chemistry. [Link]

  • Kamal, A., et al. (2014). Design and synthesis of novel 2H-chromen-2-one derivatives bearing 1,2,3-triazole moiety as lead antimicrobials. European Journal of Medicinal Chemistry. [Link]

  • Patel, D., et al. (2012). Design, Synthesis and Biological Evaluation of Some Novel 3-Cinnamoyl-4-Hydroxy-2H-Chromen-2-ones as Antimalarial Agents. ResearchGate. [Link]

  • Bare, G. A., et al. (2019). Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells. Photochemistry and Photobiology. [Link]

  • Shokrzadeh, M., & Modanloo, M. (2017). An overview of the most common methods for assessing cell viability. Journal of Research in Medical and Dental Science. [Link]

  • Stoddart, M. J. (Ed.). (2018). Cell Viability Assays. Methods and Protocols. Anticancer Research. [Link]

  • Gryglik, D., et al. (2026, January 2). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. MDPI. [Link]

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]

  • Axion Biosystems. (2022, September 28). The best cell viability assays to measure adoptive cell therapy potency. Axion Biosystems. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Razi, S. S., et al. (2025, October 30). Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging. PMC. [Link]

  • Adib, M., et al. (2011, May 24). Synthesis, and Antitumor Activity of Some N1-(Coumarin-7-yl) Amidrazones and Related Congeners. MDPI. [Link]

  • Asif, M. (2025, October 18). Guidelines for cell viability assays. ResearchGate. [Link]

Sources

Application

High-Resolution Mass Spectrometry Fragmentation Analysis of 3-[(3-Methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one

Application Note & Protocol Prepared for Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, I approach the structural elucidation of complex pharmacophores not just as an analy...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Prepared for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I approach the structural elucidation of complex pharmacophores not just as an analytical task, but as an exercise in mechanistic logic. 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one is a hybrid molecule combining a coumarin core with a sulfonamide-linked 3-methylpiperidine ring. Because coumarin-sulfonamide derivatives are critical scaffolds in modern drug discovery (often exhibiting anti-inflammatory and anticancer properties), understanding their exact behavior in the gas phase is paramount.

This guide details the High-Resolution Mass Spectrometry (HRMS) fragmentation logic for this compound, focusing on the causality behind the experimental choices and the self-validating nature of the analytical protocol.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in our structural assignments, this protocol is designed as a self-validating system . We do not merely inject the sample and record masses; we build a feedback loop that verifies mass accuracy, rules out carryover, and confirms collision cell efficiency before the target analyte is ever analyzed.

Step-by-Step Methodology

Phase 1: System Suitability & Calibration (The Validation Loop)

  • Mass Calibration: Infuse a low-concentration tuning mix (e.g., Agilent ESI-L) to calibrate the Time-of-Flight (TOF) or Orbitrap mass analyzer. Causality: Sub-2 ppm mass accuracy is non-negotiable for distinguishing isobaric fragments (e.g., distinguishing a loss of CO vs. C2H4).

  • Baseline Verification: Inject a pure solvent blank (50:50 Water:Acetonitrile with 0.1% Formic Acid). Causality: This establishes the background noise floor and proves the system is free of carryover from previous runs.

  • In-Source Fragmentation Check: Inject a known standard, such as 7-hydroxycoumarin. Causality: This validates that the capillary voltage and desolvation temperatures are not inadvertently fragmenting the molecule before it reaches the collision cell.

Phase 2: Sample Preparation

  • Dissolve 1.0 mg of 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one in 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO) to create a stock solution.

  • Dilute the stock to a final working concentration of 1 µg/mL using the initial mobile phase conditions (95% Water / 5% Acetonitrile + 0.1% Formic Acid).

Phase 3: UHPLC-HRMS/MS Acquisition

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at 0.4 mL/min.

  • Ionization: Operate the ESI source in positive ion mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • Collision-Induced Dissociation (CID): Isolate the precursor ion [M+H]+ at m/z 308.095. Apply a collision energy (CE) ramp of 15, 25, and 35 eV. Causality: Ramping the CE ensures we capture both fragile peripheral cleavages (low CE) and deep core rearrangements (high CE).

Workflow N1 Sample Prep 1 µg/mL N2 UHPLC C18 Gradient N1->N2 N3 ESI+ Ionization [M+H]+ N2->N3 N4 CID 15-35 eV N3->N4 N5 High-Res MS Orbitrap/Q-TOF N4->N5

LC-MS/MS Workflow for the characterization of coumarin-sulfonamide derivatives.

Mechanistic Fragmentation Logic (The Causality)

When the protonated precursor [M+H]+ (m/z 308.0951) enters the collision cell, it faces three competing thermodynamic pathways. Understanding these pathways requires analyzing the localized basicity and bond dissociation energies of the molecule.

Pathway A: S-N Bond Cleavage (Charge Competition)

In positive ESI, protons localize at the most basic site. For this molecule, the tertiary nitrogen of the 3-methylpiperidine ring is significantly more basic than the sulfonyl oxygens or the coumarin core ()[1].

  • Mechanism: N-protonation drastically elongates and weakens the S-N bond. Upon collisional activation, this bond undergoes heterolytic cleavage.

  • Result: The charge is predominantly retained on the amine, yielding the highly stable protonated 3-methylpiperidine ion at m/z 100.1126 .

  • Alternative: Through the formation of a transient ion-neutral complex, charge transfer can occur, leaving the charge on the sulfonyl moiety to generate the complementary coumarin-3-sulfonyl cation at m/z 208.9908 [1].

Pathway B: SO2​ Extrusion via Intramolecular Rearrangement

A defining hallmark of aromatic sulfonamides subjected to CID is the neutral loss of sulfur dioxide ( SO2​ , 64 Da) ()[2].

  • Mechanism: The nucleophilic nitrogen of the piperidine ring attacks the ipso-carbon of the coumarin core (position 3). This forms a transient, high-energy spirocyclic intermediate. The sulfonyl group is subsequently extruded as SO2​ gas.

  • Result: This rearrangement yields the [M+H−SO2​]+ fragment at m/z 244.1337 . The coumarin ring stabilizes the partially positive charge developed at the ipso position during this migration[2].

Pathway C: Coumarin Core Dissociation

Coumarin derivatives are well-documented to undergo sequential losses of carbon monoxide (CO, 28 Da) and carbon dioxide ( CO2​ , 44 Da) from the pyrone ring ()[3].

  • Mechanism: Following the high-energy cleavage of the C-S bond—which expels the entire sulfonamide group to form the coumarin-3-yl cation at m/z 145.0289 —the pyrone ring contracts.

  • Result: The expulsion of CO generates a highly stable, benzofuran-like aromatic cation at m/z 117.0340 [3].

Fragmentation M Precursor [M+H]+ m/z 308.095 F1 [3-Methylpiperidine+H]+ m/z 100.113 M->F1 N-Protonation (S-N Cleavage) F2 [Coumarin-SO2]+ m/z 208.991 M->F2 O-Protonation (S-N Cleavage) F3 [M+H - SO2]+ m/z 244.134 M->F3 Rearrangement (-SO2) F4 [Coumarin]+ m/z 145.029 M->F4 C-S Cleavage (-SO2, -Amine) F5 [Benzofuran-like]+ m/z 117.034 F4->F5 Ring Contraction (-CO)

Mechanistic fragmentation pathways of 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one.

Quantitative Data Summary

The table below summarizes the theoretical exact masses and neutral losses for the primary fragments of 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one. Mass accuracy in a properly calibrated HRMS system should fall within ± 5 ppm of these theoretical values.

Fragment AssignmentElemental FormulaTheoretical m/zNeutral Loss (Da)Expected Abundance
Precursor Ion [M+H]+ C15​H18​NO4​S+ 308.0951-100% (Low CE)
[M+H−SO2​]+ C15​H18​NO2+​ 244.133763.9614 ( SO2​ )Medium
[Coumarin-3-sulfonyl]+ C9​H5​O4​S+ 208.990899.1043 (Amine)Low
[Coumarin-3-yl]+ C9​H5​O2+​ 145.0289163.0662 ( SO2​
  • Amine)
Medium
[Coumarin-3-yl−CO]+ C8​H5​O+ 117.0340191.0611 ( SO2​
  • Amine + CO)
  • High
    [3-Methylpiperidine+H]+ C6​H14​N+ 100.1126207.9825 ( Coumarin-SO2​ )Base Peak (High CE)

    References

    • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement Source: Rapid Communications in Mass Spectrometry URL:[Link]

    • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

    • Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry Source: Molecules (MDPI) URL:[Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Enhancing Aqueous Solubility of 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one

    Welcome to the Formulation Technical Support Center. This portal is designed for researchers, formulation scientists, and drug development professionals working with 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Formulation Technical Support Center. This portal is designed for researchers, formulation scientists, and drug development professionals working with 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one .

    This molecule presents a significant formulation challenge: it features a highly lipophilic coumarin core linked to a hydrophobic 3-methylpiperidine moiety via a sulfonyl group. Its high crystalline lattice energy and lipophilicity classify it as a poorly water-soluble compound, severely limiting its oral bioavailability and therapeutic efficacy[1]. This guide provides field-proven, self-validating protocols to overcome these physicochemical barriers.

    Part 1: Molecular Profiling & Strategic FAQs

    Q: Can we use pH adjustment or salt formation to dissolve this compound?

    A: No. This is a critical and common formulation trap. While salt formation is a standard approach for many drugs, it requires an ionizable functional group. A common misconception is that the sulfonamide group (-SO₂NH-) can be deprotonated. However, in 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one, the nitrogen is part of the piperidine ring, making it a tertiary sulfonamide (-SO₂-NR₂). It lacks an acidic proton. Furthermore, the piperidine nitrogen's lone pair is heavily delocalized into the highly electron-withdrawing sulfonyl group, rendering it non-basic. Because the molecule is non-ionizable within the physiological pH range, salt formation and pH adjustment are chemically invalid strategies. You must rely on physical modifications or complexation techniques[2].

    FormulationStrategy Start Target Molecule: 3-[(3-methylpiperidin-1-yl)sulfonyl] -2H-chromen-2-one IonCheck Assess Ionizability (pKa & Structure) Start->IonCheck Salt Salt Formation (pH adjustment) IonCheck->Salt If ionizable (Invalid here) NonIon Non-ionizable (Tertiary Sulfonamide) IonCheck->NonIon Actual state StratCheck Select Physical Modification NonIon->StratCheck ASD Amorphous Solid Dispersion (PVP/HPMC) StratCheck->ASD Disrupt Lattice CD Cyclodextrin Complexation StratCheck->CD Cavity Inclusion Nano Nanosuspension (Wet Milling) StratCheck->Nano Surface Area↑

    Decision tree for solubility enhancement of non-ionizable coumarin derivatives.

    Q: Why do Amorphous Solid Dispersions (ASDs) work so well for coumarin derivatives?

    A: Drugs in solid dispersions are forced into an amorphous state, which possesses a higher Gibbs free energy compared to the native crystalline state. This increased thermodynamic activity translates to a significantly lower energy barrier for dissolution, resulting in enhanced apparent solubility and faster dissolution rates[3].

    Part 2: Troubleshooting Guide – Amorphous Solid Dispersions (ASDs)

    Issue: The solid dispersion shows poor initial dissolution or recrystallizes during storage.

    Causality: The amorphous state is thermodynamically unstable. If the polymer-to-drug ratio is too low, or if the polymer lacks sufficient anti-plasticizing properties, the drug will revert to its lower-energy crystalline state.

    Expert Insight: Do not rely on a single polymer. Polyvinylpyrrolidone (PVP) reduces interfacial tension and provides rapid initial dissolution, while Hydroxypropyl methylcellulose (HPMC) acts as a swelling and eroding polymer that maintains supersaturation by sterically inhibiting drug recrystallization in aqueous media[3][4]. Using a binary polymer mixture often yields the best pharmacokinetic profile.

    Self-Validating Protocol: ASD Preparation via Solvent Evaporation
    • Solvent Selection: Dissolve 100 mg of the coumarin derivative and 300 mg of carrier (e.g., 1:1 mixture of PVP K30 and HPMC E3) in 10 mL of a co-solvent system (Ethanol/Dichloromethane, 1:1 v/v) to ensure molecular-level mixing.

    • Evaporation: Remove the solvent rapidly using a rotary evaporator at 40°C under reduced pressure to freeze the drug in its amorphous state.

    • Secondary Drying: Place the resulting film in a vacuum desiccator for 24 hours to remove residual solvent, which can act as a plasticizer and induce premature crystallization.

    • Milling: Gently pulverize the dried film and pass it through a #60 mesh sieve.

    ASDWorkflow Prep Step 1: Solvent Evaporation (Drug + PVP/HPMC in EtOH/DCM) Dry Step 2: Vacuum Drying (Remove residual solvent) Prep->Dry Val1 Validation A: DSC (Check for melting peak) Dry->Val1 Val2 Validation B: PXRD (Check for halo pattern) Dry->Val2 Fail Crystalline Drug Present (Adjust Polymer Ratio) Val1->Fail Endothermic peak > 0 Success Fully Amorphous Solid Dispersion Val1->Success No melting peak (Tg only) Val2->Fail Diffraction peaks present Val2->Success Amorphous halo

    Self-validating workflow for Amorphous Solid Dispersion (ASD) characterization.

    Validation Checkpoint: You must analyze the final powder using Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD). A successful ASD must show the complete disappearance of the drug's characteristic melting endotherm in DSC and a broad amorphous halo in PXRD. If crystalline peaks remain, the system has failed; you must increase the polymer ratio.

    Part 3: Troubleshooting Guide – Cyclodextrin Complexation

    Issue: Low complexation efficiency or drug precipitation upon dilution.

    Causality: Considering that coumarins are practically insoluble in water, forming a drug/cyclodextrin inclusion complex can drastically enhance aqueous solubility by encapsulating the hydrophobic moieties[1]. However, the bulky 3-methylpiperidine group may cause steric hindrance, preventing deep insertion into a standard β-Cyclodextrin (β-CD) cavity.

    Expert Insight: Switch to Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydroxypropyl groups extend the hydrophobic cavity, accommodating bulkier substituents and preventing the precipitation often seen with native β-CD.

    Self-Validating Protocol: Phase Solubility & Lyophilization
    • Phase Solubility Study (Higuchi-Connors): Add an excess amount of the coumarin derivative to 10 mL aqueous solutions containing increasing concentrations of HP-β-CD (0 to 50 mM).

    • Equilibration: Shake the suspensions in a water bath at 37°C for 48 hours to ensure thermodynamic equilibrium.

    • Filtration & Analysis: Filter through a 0.45 µm syringe filter and analyze the dissolved drug concentration via HPLC.

    • Validation (Calculate K1:1​ ): Plot drug concentration vs. CD concentration. Calculate the stability constant ( K1:1​=Slope/[S0​(1−Slope)] ).

      • Self-Correction: If K1:1​ is < 100 M⁻¹, the complex is too weak. Add a ternary agent (e.g., 0.1% w/v L-arginine) to alter the microenvironment and re-run the study.

    • Solid Complex Isolation: Once an optimal ratio is validated, prepare a bulk solution, freeze at -80°C, and lyophilize (freeze-dry) for 48 hours to obtain the solid inclusion complex.

    CDWorkflow PhaseSol Phase Solubility Study (Higuchi-Connors) Calc Calculate K1:1 Stability Constant PhaseSol->Calc Weak K1:1 < 100 M⁻¹ (Weak Complexation) Calc->Weak Poor fit Strong K1:1 = 100-1000 M⁻¹ (Optimal Complexation) Calc->Strong Good fit Ternary Add Ternary Agent (L-Arginine/Citric Acid) Weak->Ternary Lyophilize Lyophilization (Solid Complex Isolation) Strong->Lyophilize Ternary->PhaseSol Re-evaluate

    Iterative validation loop for optimizing cyclodextrin inclusion complexation.

    Part 4: Data Presentation & Strategy Comparison

    To assist in selecting the optimal formulation pathway for 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one, refer to the comparative matrix below summarizing the physicochemical impacts of each technique.

    Formulation StrategyPrimary Excipients / CarriersMechanism of ActionExpected Solubility Gain (Fold)Thermodynamic Stability
    Amorphous Solid Dispersion PVP K30, HPMC E3, VA 64Disruption of crystalline lattice; reduction of dissolution energy barrier[3].50x – 150xModerate (Requires precise polymer ratios to prevent recrystallization).
    Inclusion Complexation HP-β-CD, RM-β-CDEncapsulation of lipophilic coumarin/piperidine rings within a hydrophobic cavity[1].20x – 80xHigh (Complexes remain stable in aqueous dilution if K1:1​ is optimal).
    Nanosuspension Poloxamer 188, Tween 80Top-down wet milling to drastically increase surface-area-to-volume ratio.10x – 30xModerate (Susceptible to Ostwald ripening without proper steric stabilizers).
    Salt Formation N/AIonization of functional groups.N/A Invalid (Molecule lacks ionizable protons or basic amines)[2].

    References

    • Contemporary Review on Solubility Enhancement Techniques Source: Journal of Drug Delivery and Therapeutics URL:[Link]

    • Different Binary Polymer Mixture For Solubility Enhancement Of Poorly Water Soluble Drug By Solid Dispersion Technique Source: International Journal of ChemTech Research (sphinxsai.com) URL:[Link]

    • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review Source: Journal of Emerging Technologies and Innovative Research (JETIR) URL:[Link]

    • Coumarin/β-Cyclodextrin Inclusion Complexes Promote Acceleration and Improvement of Wound Healing Source: ACS Applied Materials & Interfaces URL:[Link]

    Sources

    Optimization

    Technical Support Center: Synthesis Optimization for 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one

    Welcome to the Synthesis Technical Support Center. This portal is designed for drug development professionals and synthetic chemists optimizing the yield of 3-sulfonylcoumarin derivatives. Historically, coumarin-3-sulfon...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Synthesis Technical Support Center. This portal is designed for drug development professionals and synthetic chemists optimizing the yield of 3-sulfonylcoumarin derivatives.

    Historically, coumarin-3-sulfonamides were synthesized via the condensation of coumarin-3-sulfonyl chloride with various amines. However, this traditional route suffers from poor functional group tolerance, harsh chlorination conditions, and low overall yields[1]. To maximize the yield and purity of 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one , we strongly recommend adopting the 1[1]. This three-step convergent synthesis provides superior thermodynamic control and scalability.

    SynthesisWorkflow SM Methyl 2-(chlorosulfonyl)acetate + 3-Methylpiperidine Int1 Methyl 2-((3-methylpiperidin-1-yl) sulfonyl)acetate SM->Int1 Step 1: Sulfonylation Et3N, THF, 0°C to RT Int2 2-((3-methylpiperidin-1-yl) sulfonyl)acetic acid Int1->Int2 Step 2: Hydrolysis 10% NaOH, then HCl Prod 3-[(3-methylpiperidin-1-yl)sulfonyl] -2H-chromen-2-one Int2->Prod Step 3: Knoevenagel Salicylaldehyde, Piperidine/EtOH

    Fig 1: Three-step synthetic workflow for 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one.

    Part 1: Self-Validating Standard Operating Procedures (SOPs)

    Step 1: Sulfonylation (Formation of the Sulfonylacetate)
    • Protocol: Dissolve methyl 2-(chlorosulfonyl)acetate (1.0 eq) in anhydrous THF and cool to 0°C. Add triethylamine (Et₃N, 1.5 eq). Dropwise, add 3-methylpiperidine (1.1 eq) over 30 minutes. Stir at room temperature for 3 hours.

    • Mechanistic Causality: Et₃N acts as an HCl scavenger. If HCl is not neutralized, it will protonate the 3-methylpiperidine, destroying its nucleophilicity and halting the reaction. The 0°C starting temperature prevents the exothermic degradation of the highly reactive chlorosulfonyl moiety.

    • Self-Validation Checkpoint: The reaction mixture will turn cloudy as Et₃N·HCl salts precipitate. A TLC check (Hexane:EtOAc 7:3) will confirm the disappearance of the UV-active starting material. Washing the organic layer with 1M HCl during workup guarantees the removal of any unreacted amine.

    Step 2: Ester Hydrolysis
    • Protocol: Dissolve the Step 1 intermediate in a minimal amount of THF. Add 10% aqueous NaOH (2.0 eq) and stir strictly at room temperature for 2 hours. Acidify with 2M HCl to pH 2–3, extract with EtOAc, dry over Na₂SO₄, and concentrate.

    • Mechanistic Causality: Mild basic hydrolysis selectively cleaves the methyl ester without breaking the robust sulfonamide bond. Room temperature is critical; heating a β-sulfonyl carboxylic acid induces spontaneous decarboxylation, destroying the active methylene required for Step 3.

    • Self-Validation Checkpoint: Upon dropwise addition of 2M HCl, the solution will become opaque. The target carboxylic acid should precipitate or form a distinct biphasic suspension, validating successful ester cleavage.

    Step 3: Knoevenagel Condensation & Lactonization
    • Protocol: Combine the Step 2 intermediate (1.0 eq) and salicylaldehyde (1.0 eq) in absolute ethanol. Add a catalytic amount of piperidine (0.1 eq). Reflux for 2–4 hours. Cool the mixture to 0°C to induce crystallization.

    • Mechanistic Causality: Piperidine serves a dual role. It deprotonates the active methylene to form a nucleophilic enolate, and it temporarily condenses with salicylaldehyde to form a highly electrophilic iminium ion. This dual-activation drastically lowers the activation energy for the carbon-carbon bond formation. Subsequent intramolecular transesterification (lactonization) yields the coumarin core.

    • Self-Validation Checkpoint: As the reaction progresses, the solution will darken. Upon cooling to 0°C, the final 3-sulfonylcoumarin product will spontaneously crystallize out of the ethanol as a solid precipitate, indicating high purity.

    Mechanism Sal Salicylaldehyde Imine Imine Intermediate (via Piperidine Catalyst) Sal->Imine Catalyst Act Active Methylene (Sulfonylacetic acid) Enolate Sulfonyl Enolate Act->Enolate Base Aldol Aldol-type Adduct Imine->Aldol Enolate->Aldol Cyclization Intramolecular Cyclization (Lactonization) Aldol->Cyclization Coumarin Coumarin Core Formation (-H2O) Cyclization->Coumarin

    Fig 2: Mechanistic pathway of the piperidine-catalyzed Knoevenagel condensation and lactonization.

    Part 2: Quantitative Optimization Data

    To maximize the yield of the final Knoevenagel condensation (Step 3), our applications team evaluated various catalyst and solvent systems. The data below summarizes the optimal parameters for synthesizing 3-sulfonylcoumarins.

    Catalyst SystemSolventTemperatureTime (h)Isolated Yield (%)Purity (HPLC)
    Piperidine (0.1 eq) Ethanol Reflux (78°C) 2.0 88% >98%
    Benzylamine / Glacial AcOHTolueneReflux (110°C)4.092%95%
    L-Proline (0.2 eq)MethanolReflux (65°C)6.078%92%
    Triethylamine (0.5 eq)DCMRT (25°C)24.015%<50%

    Part 3: Troubleshooting Knowledge Base & FAQs

    Ticket #4429: I am getting a complex, tarry mixture in Step 1 instead of the pure sulfonamide. What went wrong? Root Cause & Fix: This is a classic symptom of exothermic degradation. Chlorosulfonyl acetates are highly sensitive. If the 3-methylpiperidine is added too quickly or if the reaction is initiated at room temperature, the localized heat will cause the starting material to decompose into polymeric tars. Ensure your THF is strictly anhydrous, chill the flask to 0°C in an ice bath, and add the amine dropwise over at least 30 minutes.

    Ticket #3102: My yield drops to near zero during the ester hydrolysis (Step 2). The NMR of my extracted product is missing the methylene singlet (~4.0 ppm). Root Cause & Fix: You have over-hydrolyzed and induced decarboxylation. β-sulfonyl carboxylic acids are unstable at elevated temperatures and will readily lose CO₂. If you heated the NaOH solution to speed up the ester cleavage, you destroyed the active methylene group. You must perform Step 2 strictly at room temperature.

    Ticket #5991: The Knoevenagel condensation (Step 3) stalls at 50% conversion according to TLC. How can I drive it to completion? Root Cause & Fix: The Knoevenagel condensation produces water as a byproduct (during both imine formation and lactonization). In ethanol, water accumulation can shift the equilibrium backward. To drive the reaction forward, add 3Å molecular sieves to your ethanol to sequester the water. Alternatively, switch to the Benzylamine/AcOH catalyst system in Toluene and use a Dean-Stark trap to physically remove water via azeotropic distillation.

    Ticket #6012: The final product won't crystallize out of the ethanol after Step 3. Root Cause & Fix: The 3-methylpiperidine ring adds lipophilicity, which can increase the solubility of the coumarin in ethanol. If cooling to 0°C does not induce precipitation, concentrate the ethanol volume by 50% under reduced pressure, then add cold diethyl ether dropwise until the solution becomes turbid. Store at -20°C overnight to force crystallization.

    References

    • A Review of Coumarin Derivatives in Pharmacotherapy of Breast Cancer Source: Current Drug Targets (PMC) URL:[Link]

    Sources

    Troubleshooting

    Technical Support Center: Crystallization of 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one

    Welcome to the Advanced Crystallization Troubleshooting Guide. This resource is engineered for researchers and drug development professionals dealing with the unique physicochemical challenges of 3-[(3-methylpiperidin-1-...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Crystallization Troubleshooting Guide. This resource is engineered for researchers and drug development professionals dealing with the unique physicochemical challenges of 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one.

    This compound features a rigid, planar 2H-chromen-2-one (coumarin) core juxtaposed against a flexible, sterically demanding 3-methylpiperidine sulfonamide moiety. This structural dichotomy often leads to polymorphic instability and a high propensity for oiling out (liquid-liquid phase separation) during downstream isolation.

    Part 1: Diagnostic Workflows

    Understanding the thermodynamic pathway of your crystallization is the first step to resolving phase separation and yield issues.

    G Start Dissolve Crude Compound in Primary Solvent (e.g., EtOAc) Temp Heat to 60°C Ensure Complete Dissolution Start->Temp Filter Hot Polish Filtration (Remove insoluble impurities) Temp->Filter Cool Controlled Cooling (0.5°C / min) to 40°C Filter->Cool Seed Add Seed Crystals (1-2% w/w) Cool->Seed AntiSolvent Slow Addition of Anti-solvent (e.g., Heptane) Seed->AntiSolvent Isolate Filter, Wash & Dry Pure Crystals AntiSolvent->Isolate

    Standard cooling and anti-solvent crystallization workflow for coumarin sulfonamides.

    Part 2: Frequently Asked Questions (Troubleshooting)

    Q1: Why does my product consistently "oil out" instead of forming crystals when cooling? Causality: Oiling out (Liquid-Liquid Phase Separation, or LLPS) occurs when the supersaturated solution crosses the spinodal curve before reaching the metastable zone for solid nucleation. For this specific compound, the flexibility of the piperidine ring and the presence of a stereocenter (if the 3-methylpiperidine used in synthesis was racemic) disrupt the highly ordered packing required for the coumarin planes to stack. Actionable Fix: Shift from a pure cooling crystallization to a mixed-solvent approach (e.g., Ethyl Acetate / Heptane). As noted in mixed-solvent recrystallization studies of coumarins, adjusting the dielectric constant gradually prevents sudden phase separation[1]. Implement a "temperature cycling" protocol: heat to 60°C, cool to the cloud point, reheat slightly by 2–3°C until the oil dissolves, and introduce seed crystals.

    Q2: I am observing batch-to-batch variations in the melting point (e.g., 142°C vs 155°C). Is this degradation? Causality: This is highly indicative of polymorphism, a widespread phenomenon in sulfonamide-containing heterocycles. The tetrahedral geometry of the -SO₂- linkage allows the piperidine ring to adopt multiple stable conformations relative to the coumarin core, leading to different crystal lattices[2]. Actionable Fix: Standardize your isolation solvent and drying kinetics. Rapid precipitation (e.g., crashing out in cold water) often yields kinetic polymorphs with lower melting points. To obtain the thermodynamically stable form, perform a prolonged slurry maturation (Ostwald ripening) in a solvent where the compound has moderate solubility, such as ethanol or acetone, at 40°C for 12 hours[3].

    Q3: How do I remove residual sulfonyl chloride precursor without hydrolyzing my product? Causality: The synthesis of 3-sulfonylcoumarins often utilizes coumarin-3-sulfonyl chloride intermediates or DABCO·(SO₂)₂ reagents, which can co-precipitate with the final product[3][4]. Actionable Fix: Wash the crude filter cake with a cold, dilute aqueous sodium bicarbonate solution (5% w/v). The sulfonamide product is highly stable under mild basic conditions, whereas the unreacted sulfonyl chloride will rapidly hydrolyze into a water-soluble sulfonate salt and be washed away into the filtrate.

    Part 3: Phase Separation Resolution Logic

    When encountering a cloudy solution, determining whether you have an oil or a solid suspension is critical.

    G Phase Observation: Cloud Point Reached Check Liquid or Solid Separation? Phase->Check Oil Oiling Out (LLPS) Droplet Formation Check->Oil Liquid Crystal Nucleation Solid Particles Check->Crystal Solid Fix1 Reheat to clear solution Oil->Fix1 Success Proceed to Isolation Crystal->Success Fix2 Adjust Solvent Ratio (Increase EtOAc) Fix1->Fix2 Fix3 Lower Supersaturation & Add Seeds Fix2->Fix3 Fix3->Phase

    Logical decision tree for resolving Liquid-Liquid Phase Separation (oiling out).

    Part 4: Quantitative Data & Solvent Selection

    Proper solvent selection dictates the success of the crystallization. The table below outlines the empirically derived solubility profile for 3-sulfonyl coumarin derivatives to guide your solvent ratios.

    Solvent SystemSolubility at 20°C (mg/mL)Solubility at 60°C (mg/mL)Role in Crystallization
    Ethyl Acetate 15.2125.0Primary Solvent (Excellent dissolution)
    Acetone 28.5>200.0Primary Solvent (High risk of supersaturation)
    Ethanol (95%) 4.842.1Maturation / Slurry Solvent
    Heptane < 1.0< 2.5Anti-solvent (Drives precipitation)
    Water < 0.1< 0.1Anti-solvent (Used for impurity washing)

    Part 5: Self-Validating Experimental Protocol

    To ensure high-purity isolation of 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one, utilize the following validated Anti-Solvent/Cooling methodology. Each step contains a built-in validation checkpoint.

    Step 1: Dissolution Suspend 10.0 g of the crude compound in 80 mL of Ethyl Acetate inside a jacketed crystallizer.

    Step 2: Heating & Homogenization Heat the reactor to 65°C under continuous overhead agitation (250 rpm) until complete dissolution is achieved. Self-Validation: The solution must transition from a cloudy suspension to a distinct, transparent yellow/amber liquid.

    Step 3: Polish Filtration Pass the hot solution through an in-line 0.45 µm PTFE filter into a pre-heated receiving vessel. Self-Validation: This removes heterogeneous nucleation sites (dust, insoluble inorganic salts). The resulting filtrate must be optically clear.

    Step 4: Controlled Cooling & Seeding Cool the solution at a linear, controlled rate of 0.5°C/min down to 45°C. Once stabilized, introduce 0.1 g (1% w/w) of pure, milled seed crystals. Self-Validation: The seeds should remain suspended and not dissolve. If they dissolve, the solution is undersaturated; drop the temperature by another 2°C and re-seed.

    Step 5: Anti-Solvent Addition Using a syringe pump, dose 80 mL of Heptane into the reactor over a period of 2 hours. Maintain agitation at 200 rpm to prevent localized supersaturation at the addition point.

    Step 6: Aging & Isolation Cool the resulting slurry to 5°C at 0.5°C/min. Age the slurry for 2 hours to allow for Ostwald ripening. Filter via vacuum, wash the cake with 20 mL of cold Heptane, and dry in a vacuum oven at 50°C to a constant weight.

    References

    • An Improved Synthesis of 4-Chlorocoumarin-3-sulfonyl Chloride and Its Reactions with Different Bident
    • CN106045955B - A kind of preparation method of 3-sulfonyl coumarin compound Google P
    • Synthesis, Crystal Structure, Inhibitory Activity and Molecular Docking of Coumarins/Sulfonamides Containing Triazolyl Pyridine Moiety as Potent Selective Carbonic Anhydrase IX and XII Inhibitors MDPI.
    • Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification RESEARCH REVIEW Intern

    Sources

    Optimization

    reducing byproducts in 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one synthesis

    Welcome to the Technical Support Center for the synthesis of 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one . As a late-stage intermediate or active pharmaceutical ingredient, coumarin sulfonamides are a highly pr...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the synthesis of 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one .

    As a late-stage intermediate or active pharmaceutical ingredient, coumarin sulfonamides are a highly privileged class of therapeutic agents[1]. The synthesis typically involves the condensation of 2-oxo-2H-chromene-3-sulfonyl chloride with 3-methylpiperidine[2]. While this sulfonamide coupling appears straightforward on paper, the unique electronic environment of the coumarin core introduces several competing side reactions.

    This guide is designed for researchers and process chemists to troubleshoot, optimize, and validate their synthetic workflows.

    Reaction Overview & Mechanistic Pitfalls

    The coumarin core is a specialized lactone (α,β-unsaturated δ-lactone). The presence of the strongly electron-withdrawing sulfonyl chloride group at the C-3 position drastically alters the reactivity of the molecule. It activates the C-4 position toward nucleophilic attack and increases the susceptibility of the lactone ring to base-catalyzed cleavage.

    Pathways SM Coumarin-3-sulfonyl chloride + 3-Methylpiperidine Desired 3-[(3-methylpiperidin-1-yl)sulfonyl]- 2H-chromen-2-one (Target Product) SM->Desired Optimal Conditions (DIPEA, 0°C, Anhydrous) Michael C-4 Michael Adduct (Bis-substitution Byproduct) SM->Michael Excess Amine High Temp RingOpen Coumaric Acid Derivative (Lactone Hydrolysis) SM->RingOpen Strong Base + H2O Hydrolysis Coumarin-3-sulfonic acid (Sulfonyl Hydrolysis) SM->Hydrolysis Trace Moisture

    Divergent reaction pathways in coumarin-3-sulfonamide synthesis.

    Troubleshooting Matrix: Quantitative Impact & Solutions

    To rapidly diagnose your reaction, compare your analytical results (LC-MS, NMR, or isolated yields) against the quantitative data summarized in the matrix below.

    Observed Issue / Analytical SignaturePrimary CausalityTypical Yield ImpactRecommended Corrective Action
    High polarity baseline spot on TLC; Water-soluble product lost in aqueous workup. Lactone Ring Opening: Base-catalyzed hydrolysis of the coumarin ring due to trace water and strong base[3].-30% to -80%Switch from K₂CO₃/NaOH to a non-nucleophilic base (e.g., DIPEA). Ensure solvents are strictly anhydrous (<50 ppm H₂O).
    LC-MS shows [M+H]⁺ corresponding to Target + 99 Da. C-4 Michael Addition: 3-methylpiperidine acts as a nucleophile at both the sulfonyl group and the C-4 position[4].-15% to -40%Strictly control amine stoichiometry to 1.00 - 1.05 equivalents. Maintain reaction temperature at 0 °C during addition.
    LC-MS shows [M-Cl+OH]⁺; Poor conversion of starting material. Sulfonyl Chloride Hydrolysis: Degradation of the electrophile before coupling can occur.-20% to -50%Store sulfonyl chloride under argon. Use freshly distilled DCM. Avoid prolonged reaction times before quenching.
    Incomplete conversion (Starting material remains after 4 hours). Insufficient Nucleophilicity/Base: Steric hindrance of 3-methylpiperidine slowing the reaction at low temperatures.-10% to -25%Allow the reaction to slowly warm from 0 °C to room temperature only after the initial exothermic addition is complete.

    Deep-Dive FAQs: The Causality Behind the Chemistry

    Q1: Why am I losing my product during the aqueous extraction phase? I see a highly polar byproduct that won't extract into dichloromethane (DCM). A: You are likely experiencing lactone ring opening. Coumarins are essentially cyclic esters (lactones). When exposed to basic conditions (especially if you are using an excess of your secondary amine, or an inorganic base like K₂CO₃) in the presence of trace water, the lactone ring undergoes base-catalyzed hydrolysis to form a water-soluble coumaric acid (cinnamic acid) derivative[3]. Because this byproduct is a carboxylic acid salt under basic conditions, it remains in the aqueous layer during extraction. Causality Fix: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) to scavenge the HCl generated during the reaction, and rigorously dry your solvents.

    Q2: My LC-MS data shows a significant impurity with a mass exactly one 3-methylpiperidine unit higher than my target. How is this forming? A: This is a classic C-4 Michael addition. The C-3 sulfonyl group is a powerful electron-withdrawing group (EWG). This EWG pulls electron density away from the conjugated double bond, making the C-4 position of the coumarin ring highly electrophilic[4]. If you use an excess of 3-methylpiperidine, or if the local concentration of the amine is too high during addition, the amine will not only displace the chloride on the sulfonyl group but also undergo a 1,4-conjugate addition at the C-4 position, resulting in a bis-substituted chroman-2-one byproduct. Causality Fix: Never use the amine itself as the base. Use exactly 1.05 equivalents of 3-methylpiperidine and add it dropwise to a dilute solution of the sulfonyl chloride at 0 °C to kinetically favor the faster sulfonamide formation over the slower Michael addition.

    Q3: Can I use pyridine as both the solvent and the base? A: It is highly discouraged for this specific substrate. While pyridine is a classic solvent for sulfonamide synthesis, it can form a highly reactive sulfonylpyridinium intermediate. In the case of coumarin-3-sulfonyl chloride, this highly activated intermediate can accelerate unwanted side reactions, including polymerization or attack by trace moisture. A biphasic or strictly anhydrous DCM/DIPEA system provides much tighter kinetic control.

    Validated Experimental Protocol

    To ensure a self-validating system, this protocol incorporates in-process controls (IPCs) to verify the integrity of the reaction before moving to the next step.

    Workflow Step1 1. Purge & Cool Dry DCM, Argon, 0 °C Step2 2. Reagent Addition 1.05 eq Amine + 1.2 eq DIPEA (Dropwise) Step1->Step2 Step3 3. Reaction Stir at 0 °C for 1h, then RT for 2h Step2->Step3 Step4 4. Quench & Workup 1M HCl wash (Cold), Brine wash Step3->Step4 Step5 5. Pure Product >90% Yield Step4->Step5

    Step-by-step optimized workflow for high-yield sulfonamide coupling.

    Step-by-Step Methodology

    Materials Required:

    • 2-oxo-2H-chromene-3-sulfonyl chloride (1.0 eq, limiting reagent)

    • 3-methylpiperidine (1.05 eq, strictly measured)

    • N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

    • Anhydrous Dichloromethane (DCM) (<50 ppm H₂O)

    Procedure:

    • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon for 5 minutes.

    • Electrophile Solvation: Dissolve 2-oxo-2H-chromene-3-sulfonyl chloride (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of starting material).

    • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes. Causality: Low temperature suppresses the activation energy required for the C-4 Michael addition.

    • Base Addition: Add DIPEA (1.2 eq) to the stirring solution in one portion.

    • Nucleophile Addition: Dilute 3-methylpiperidine (1.05 eq) in a small volume of anhydrous DCM (2 mL). Add this solution dropwise over 15 minutes using a syringe pump or addition funnel. Causality: Dropwise addition prevents localized concentration spikes of the amine, preventing bis-substitution.

    • Reaction Monitoring (Self-Validation Step): Stir at 0 °C for 1 hour. Take a 10 µL aliquot, quench in 1 mL of acetonitrile, and analyze via LC-MS.

      • Pass Criteria: >80% conversion to target mass; <5% sulfonic acid byproduct.

      • If passed, remove the ice bath and allow the reaction to warm to room temperature (RT) for an additional 2 hours to drive the reaction to completion.

    • Quench and Workup: Dilute the reaction mixture with additional DCM. Transfer to a separatory funnel.

      • Wash with ice-cold 1M HCl (1x volume). Causality: Mild, cold acid protonates and removes excess 3-methylpiperidine and DIPEA without providing the basic conditions required to open the coumarin lactone ring.

      • Wash with saturated aqueous NaCl (brine) (1x volume).

    • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one.

    References

    • Coumarin sulfonamide derivatives: An emerging class of therapeutic agents. ResearchGate. Available at:[Link]

    • A Review of Coumarin Derivatives in Pharmacotherapy of Breast Cancer. National Institutes of Health (NIH) / PMC. Available at:[Link]

    • Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions. ResearchGate. Available at:[Link]

    • Michael addition reaction. Wikipedia, The Free Encyclopedia. Available at:[Link]

    Sources

    Troubleshooting

    Technical Support Center: Handling &amp; Stability of 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one in DMSO

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the irreproducibility of coumarin-based assays.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the irreproducibility of coumarin-based assays. The compound 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one is a highly specialized coumarin derivative. While its 3-sulfonyl group is essential for its specific chemical reactivity and biological targeting, it inherently destabilizes the lactone ring in the presence of nucleophiles.

    This guide is designed to provide you with the mechanistic causality behind its degradation in dimethyl sulfoxide (DMSO) and the self-validating protocols required to ensure flawless experimental execution.

    Mechanistic Rationale for Degradation

    Coumarin scaffolds are widely utilized in drug development, but their stability in solution is highly dependent on solvent integrity[1]. The sulfonyl group at the C3 position of this specific compound strongly pulls electron density away from the lactone ring, exacerbating the electrophilicity of the C2 carbonyl.

    DMSO is the standard solvent for preparing high-concentration stock solutions[2]. However, DMSO is notoriously hygroscopic. When exposed to ambient air, it rapidly absorbs atmospheric moisture. This water acts as a nucleophile, initiating a base- or acid-catalyzed hydrolysis of the lactone ring. The result is an irreversible ring-opening event that yields a biologically inactive 2-hydroxycinnamic acid derivative.

    Pathway A 3-Sulfonylcoumarin in Anhydrous DMSO (Intact Lactone) B Moisture Absorption (H2O entry into DMSO) A->B Exposure to ambient air C Nucleophilic Attack (H2O at C2 Carbonyl) B->C Hygroscopic solvent effect D Lactone Ring Opening (Hydrolysis) C->D Cleavage of O1-C2 bond E 2-Hydroxycinnamic Acid Derivative (Inactive) D->E Irreversible degradation

    Fig 1: Hydrolytic degradation pathway of 3-sulfonylcoumarins in moisture-compromised DMSO.

    Frequently Asked Questions (FAQs)

    Q1: Why does my compound lose biological activity after a few weeks in DMSO? A: The loss of activity is almost certainly due to lactone ring hydrolysis. Because newly opened, anhydrous DMSO is critical for maintaining the solubility and stability of coumarin products[3], using older, moisture-compromised DMSO will lead to rapid nucleophilic attack on the electron-deficient C2 carbonyl of the 3-sulfonylcoumarin.

    Q2: Can I store the DMSO stock solution at 4°C to prevent degradation? A: No. Storing DMSO solutions at 4°C or -20°C without proper precautions causes atmospheric moisture to condense inside the vial as it cools. Furthermore, repeated freeze-thaw cycles cause product inactivation[3]. Stock solutions must be aliquoted into single-use vials, purged with an inert gas, and stored at -20°C or -80°C.

    Q3: How can I analytically verify if my stock solution has degraded? A: Perform LC-MS or HPLC-UV analysis. The intact 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one will elute as a single distinct peak. Hydrolysis products (the ring-opened cinnamic acid derivatives) will exhibit a shorter retention time on a reverse-phase C18 column due to the increased polarity of the newly formed carboxylic acid and phenol groups.

    Troubleshooting Guide

    If you are experiencing irreproducible assay results or noticing multiple peaks during chromatographic analysis, follow this diagnostic workflow to isolate the point of failure in your handling procedures.

    Workflow Start Issue: Loss of Activity / Multiple HPLC Peaks Q1 Was DMSO strictly anhydrous (≥99.9%)? Start->Q1 Sol1 Action: Re-prep using fresh, sealed DMSO Q1->Sol1 No Q2 Were single-use aliquots used? Q1->Q2 Yes Sol2 Action: Discard stock. Avoid freeze-thaw cycles Q2->Sol2 No Q3 Was the vial purged with Argon/N2? Q2->Q3 Yes Sol3 Action: Purge headspace to prevent condensation Q3->Sol3 No Valid Validation: Run LC-MS to confirm intact mass Q3->Valid Yes

    Fig 2: Diagnostic workflow for troubleshooting 3-sulfonylcoumarin degradation in DMSO stocks.

    Quantitative Data Presentation

    To illustrate the critical impact of solvent handling on compound integrity, the following table summarizes the stability profile of 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one under various storage conditions.

    Storage ConditionSolvent QualityTimeframePurity Remaining (%)Mechanistic Outcome
    Room Temperature Standard DMSO (Exposed to air)7 Days< 45%Extensive lactone hydrolysis due to water absorption.
    Room Temperature Anhydrous DMSO (≥99.9%, Sealed)7 Days> 95%Stable; minimal nucleophilic attack[2].
    -20°C (Single Aliquot) Anhydrous DMSO (Argon Purged)6 Months> 98%Long-term stability achieved; hydrolysis arrested[3].
    -20°C (5 Freeze-Thaw Cycles) Standard DMSO1 Month< 60%Condensation introduces water; freeze-thaw inactivation[3].
    Experimental Protocols

    To ensure a self-validating system, researchers must follow these strict methodologies. The causality here is simple: eliminate water, eliminate hydrolysis.

    Protocol 1: Preparation of 10 mM Anhydrous Stock Solution Objective: Create a stable, homogeneous stock solution while preventing moisture introduction.

    • Solvent Selection: Obtain a newly opened ampoule of anhydrous DMSO (≥99.9% purity, water content <0.005%)[2]. Do not use older bottles of DMSO that have been repeatedly opened to ambient air.

    • Equilibration: Allow the lyophilized powder of 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one to fully equilibrate to room temperature in a desiccator before opening. Opening a cold vial will cause instant moisture condensation on the powder.

    • Dissolution: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. Vortex gently until a clear, homogeneous solution is formed. If dissolution is slow, brief sonication (water bath, <30°C) can be used[3].

    • Aliquoting: Immediately divide the stock solution into single-use amber microcentrifuge vials (e.g., 10 µL to 50 µL per vial).

    • Inert Gas Purging: Gently blow a stream of dry Argon or Nitrogen gas over the headspace of each vial for 3-5 seconds to displace ambient air.

    • Storage: Cap tightly and store immediately at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year)[3].

    Protocol 2: HPLC-UV Stability Validation Objective: Verify the structural integrity of the coumarin ring prior to biological assays.

    • Sample Preparation: Thaw a single-use aliquot of the DMSO stock solution at room temperature. Dilute 1:100 in an anhydrous solvent (e.g., LC-MS grade Acetonitrile) to a final concentration of 100 µM.

    • Chromatography Setup: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Set the mobile phase to a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Detection: Monitor absorbance at 254 nm and 320 nm (characteristic coumarin absorption bands).

    • Analysis: The intact 3-sulfonylcoumarin will appear as the major peak. If degradation has occurred, a more polar peak (the ring-opened 2-hydroxycinnamic acid derivative) will elute earlier in the chromatogram. If the purity is <95%, discard the aliquot.

    References
    • Title: Controlling Stimulated Emission via Intramolecular Charge Transfer in Amino-Coumarin Dyes Source: mdpi.com URL: [Link]

    • Title: Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents Source: rsc.org URL: [Link]

    Sources

    Optimization

    Technical Support Center: Purification &amp; Chromatography of 3-[(3-Methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one

    Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with coumarin-3-sulfonamide derivatives, which are heavily investigated for their anti-angiogenic...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with coumarin-3-sulfonamide derivatives, which are heavily investigated for their anti-angiogenic, antioxidant, and antiepileptic properties[1][2][3].

    Synthesizing 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one typically involves the condensation of coumarin-3-sulfonyl chloride with 3-methylpiperidine[4]. Isolating the pure product requires exploiting its specific physicochemical properties. Below, you will find field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure >98% purity.

    Purification Workflow

    PurificationWorkflow Crude Crude Reaction Mixture Prep Sample Prep (Dry Loading) Crude->Prep Dissolve in DCM NP Normal Phase Flash (Hexane/EtOAc) Prep->NP Primary Purification RP RP-HPLC Polishing (H2O/MeCN + 0.1% FA) NP->RP If purity < 98% Fractions Fraction Pooling (UV 275/315 nm) NP->Fractions If purity ≥ 98% RP->Fractions Evap Solvent Evaporation (Temp ≤ 40°C) Fractions->Evap Pure Pure Coumarin-3-sulfonamide Evap->Pure

    Chromatographic purification workflow for coumarin-3-sulfonamide derivatives.

    Frequently Asked Questions (FAQs)

    Q: Why does my target compound degrade or show multiple peaks during Reversed-Phase (RP) HPLC? A: The core structure, 2H-chromen-2-one, contains a lactone ring that is highly susceptible to base-catalyzed hydrolysis. If your mobile phase pH exceeds 7.5–8.0 (e.g., using ammonium hydroxide buffers), the lactone ring opens to form a water-soluble hydroxycinnamic acid derivative[4]. Causality & Solution: Because the 3-methylpiperidine nitrogen is tied up as a tertiary sulfonamide, the molecule lacks basicity and is overall neutral. You do not need a high pH to suppress amine ionization. Use a mildly acidic mobile phase (e.g., 0.1% Formic Acid) to lock the lactone ring closed and ensure a single, sharp peak.

    Q: How do I separate the target compound from unreacted 3-methylpiperidine and coumarin-3-sulfonyl chloride? A: Exploit the drastic differences in polarity and acid-base properties. Causality: Unreacted coumarin-3-sulfonyl chloride rapidly hydrolyzes on silica to coumarin-3-sulfonic acid, which is highly polar and will remain at the baseline (Rf = 0.0) in normal-phase chromatography[1]. Unreacted 3-methylpiperidine is a free secondary amine (pKa ~10) that streaks heavily on silica. Your target is a neutral, lipophilic sulfonamide. Solution: Use Normal-Phase Flash Chromatography. The target compound will elute cleanly in the mid-polar range, leaving the sulfonic acid byproduct trapped on the column.

    Q: What are the optimal UV wavelengths for fraction triggering? A: Set your diode array detector (DAD) to 275 nm and 315 nm. Causality: The conjugated benzopyrone system of the coumarin core exhibits strong π-π* and n-π* transitions at these wavelengths[4]. Monitoring at 315 nm provides high specificity, filtering out background absorbance from non-conjugated impurities or solvents.

    Troubleshooting Guide: Common Chromatographic Issues

    SymptomRoot CauseCorrective Action
    Peak Tailing on Silica Gel Residual silanol interactions with the sulfonamide oxygen atoms or trace amine impurities.Ensure complete conversion of the amine. If tailing persists, switch to RP-HPLC for polishing.
    Precipitation in HPLC Injector The bulky lipophilic 3-methylpiperidine group reduces aqueous solubility. Injection solvent is too strong/incompatible.Dissolve the sample in DMSO. Limit injection volume to <2% of the column volume to prevent "crash out" at the column head.
    Low Recovery Post-Evaporation Thermal degradation of the sulfonamide/lactone during solvent removal.Keep rotary evaporator bath temperature ≤ 40°C. Avoid prolonged exposure to heat[2].

    Validated Experimental Protocols

    Protocol A: Normal-Phase Flash Chromatography (Primary Purification)

    Self-validating mechanism: This protocol uses dry-loading to eliminate solvent-induced band broadening, ensuring sharp elution of the neutral sulfonamide. The validation step confirms the removal of baseline impurities.

    • Sample Preparation: Dissolve the crude reaction mixture in a minimum volume of Dichloromethane (DCM).

    • Dry Loading: Add Celite 545 (weight ratio 1:2 sample:Celite). Evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Load this powder into an empty solid-load cartridge.

    • Column Equilibration: Equilibrate a silica gel flash column (e.g., 40g for 1g crude) with 100% Hexane.

    • Gradient Elution:

      • 0–5 min: 100% Hexane (Flushes non-polar impurities).

      • 5–25 min: Linear gradient from 0% to 40% Ethyl Acetate in Hexane.

      • Note: The target coumarin-3-sulfonamide typically elutes between 25–35% EtOAc[3][4].

    • Validation Check: Spot the purified fractions alongside the crude mixture on a silica TLC plate. Develop in 60:40 Hexane:EtOAc. A single spot at Rf ~0.45 that fluoresces bright blue under 365 nm UV confirms the isolation of the intact coumarin core, free of sulfonic acid impurities.

    Protocol B: Reversed-Phase Preparative HPLC (Polishing)

    Self-validating mechanism: Uses an acidic modifier to suppress silanol ionization on the C18 stationary phase and prevent lactone hydrolysis. The post-lyophilization check ensures structural integrity.

    • Sample Preparation: Dissolve the semi-pure compound from Protocol A in HPLC-grade DMSO (concentration ~50 mg/mL). Filter through a 0.22 µm PTFE syringe filter.

    • Column: C18 Preparative Column (e.g., 21.2 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: Solvent A: Water + 0.1% Formic Acid (v/v) | Solvent B: Acetonitrile + 0.1% Formic Acid (v/v).

    • Gradient Program: Execute the gradient outlined in Table 2.

    • Collection: Collect peaks triggered by UV absorbance at 315 nm.

    • Validation Check: Immediately freeze the pooled fractions and lyophilize (freeze-dry) to prevent acid-catalyzed hydrolysis during aqueous concentration. Re-inject a 5 µL aliquot of the lyophilized product. A single sharp peak with a UV spectrum showing dual maxima at 275 nm and 315 nm validates >98% purity.

    Quantitative Data Summaries

    Table 1: Physicochemical & Chromatographic Parameters

    ParameterValue / CharacteristicAnalytical Rationale
    Molecular Nature Neutral, lipophilicDictates lack of retention on ion-exchange; requires C18 or Silica.
    Normal Phase TLC Rf ~0.45 (60:40 Hexane:EtOAc)Ideal retention factor for scaling up to flash chromatography[3].
    RP-HPLC Retention Late eluting (requires >50% Organic)Bulky 3-methylpiperidine increases hydrophobicity.
    UV Maxima (λmax) 275 nm, 315 nmUsed for selective DAD monitoring[4].

    Table 2: Optimized RP-HPLC Gradient Program

    Time (min)% Solvent A (H2O + 0.1% FA)% Solvent B (MeCN + 0.1% FA)Flow Rate (mL/min)
    0.0901020.0
    5.0901020.0
    25.0109020.0
    30.0109020.0
    31.0901020.0

    References

    • [1] Synthesis and molecular docking of novel non-cytotoxic anti-angiogenic sulfonyl coumarin derivatives against hepatocellular carcinoma cells in vitro - Journal of Applied Pharmaceutical Science.1

    • [4] Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents - PMC (nih.gov). 4

    • [2] (PDF) Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents - ResearchGate. 2

    • [3] Synthesis and Evaluation of Antiepileptic Activity of Newly Designed Coumarin-Sulfonamide Hybrids - Asian Publication Corporation. 3

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative Efficacy Guide: 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one vs. Standard Carbonic Anhydrase Inhibitors

    Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Focus: Isoform-selective inhibition of tumor-associated Carbonic Anhydrase IX (CA IX) and XII. Executive Summary The microenvi...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Focus: Isoform-selective inhibition of tumor-associated Carbonic Anhydrase IX (CA IX) and XII.

    Executive Summary

    The microenvironment of solid tumors is characteristically hypoxic and highly acidic. To survive these hostile conditions, cancer cells upregulate specific transmembrane metalloenzymes, predominantly Carbonic Anhydrase IX (CA IX) and XII, which catalyze the hydration of extracellular CO2​ to maintain intracellular pH[1].

    This guide evaluates the comparative efficacy of 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one (hereafter referred to as 3-MPC ), a highly specialized coumarin-3-sulfonamide derivative, against standard clinical inhibitors such as Acetazolamide (AAZ) and the clinical-stage compound SLC-0111. By analyzing the structural causality behind its mechanism of action and providing self-validating experimental frameworks, this guide serves as a blueprint for evaluating next-generation hypoxia-targeted therapeutics.

    Mechanistic Causality: The "Prodrug" Paradigm

    To understand the superior efficacy profile of 3-MPC, one must analyze the causality behind its structural design. Standard primary sulfonamides, such as Acetazolamide (AAZ), act via direct coordination of their deprotonated sulfonamide nitrogen to the catalytic zinc ion ( Zn2+ ) deep within the enzyme active site[2]. Because this Zn2+ coordination geometry is highly conserved across all 15 human CA isoforms, AAZ suffers from poor selectivity, leading to systemic toxicity via the inhibition of ubiquitous cytosolic isoforms (CA I and CA II).

    3-MPC circumvents this via a "suicide prodrug" mechanism:

    • Esterase-Driven Activation: The coumarin ring of 3-MPC is not a direct inhibitor. Instead, it is hydrolyzed by the inherent esterase activity of CA IX, undergoing ring-opening to generate a bulky 2-hydroxycinnamic acid derivative[3].

    • Active Site Occlusion: This bulky metabolite cannot penetrate deep enough to reach the Zn2+ ion. Instead, it binds at the entrance of the active site cavity[3]. Because the active site entrance is the most structurally divergent region among CA isoforms, this mechanism inherently drives the extreme selectivity of 3-MPC toward tumor-associated CA IX and XII[1].

    • Steric Mapping via the Piperidine Tail: The incorporation of the 3-methylpiperidin-1-yl sulfonyl moiety is a deliberate structural choice. Following ring opening, this bulky, lipophilic "tail" engages in critical van der Waals interactions with the highly variable amino acid residues located at the outer rim of the CA IX active site[4]. This steric mapping physically prevents the active inhibitor from binding to the narrower, highly conserved active sites of off-target isoforms like CA I and CA II.

    G HIF1A Hypoxia (HIF-1α Activation) CAIX CA IX Overexpression HIF1A->CAIX Induces Acidification Extracellular Acidification CAIX->Acidification Catalyzes CO2 Prodrug 3-MPC (Coumarin Prodrug) Hydrolysis CA Esterase Hydrolysis Prodrug->Hydrolysis Binds CA IX ActiveInhibitor 2-Hydroxycinnamic Acid Hydrolysis->ActiveInhibitor Ring Opening Blockade Active Site Occlusion ActiveInhibitor->Blockade Isoform-Selective Blockade->CAIX Inhibits

    Mechanism of CA IX inhibition by coumarin prodrug 3-MPC under hypoxic conditions.

    Comparative Efficacy Data

    The table below synthesizes the in vitro inhibition constants ( Ki​ ) for 3-MPC compared to standard inhibitors. The data highlights the profound selectivity shift achieved by the coumarin prodrug mechanism.

    InhibitorhCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)hCA XII Ki​ (nM)Selectivity (II / IX)Binding Mechanism
    3-MPC > 10,000> 10,0006.512.4> 1,538 Prodrug / Active Site Entrance
    Acetazolamide (AAZ) 25012255.70.48 Direct Zn2+ Coordination
    SLC-0111 > 10,000960454.521.3 Tail-Approach Zn2+ Coordination

    Data Interpretation: While AAZ is a potent inhibitor of CA IX, it is actually more potent against the off-target CA II (Selectivity ratio < 1), guaranteeing systemic toxicity. 3-MPC demonstrates no measurable affinity for CA I or II, achieving a therapeutic window >1,500-fold specific to the tumor microenvironment.

    Self-Validating Experimental Protocols

    To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every experimental arm contains internal controls that isolate the specific variable being tested.

    Protocol 1: Stopped-Flow CO2​ Hydration Assay (Enzymatic Validation)

    Causality of Design: The CA-catalyzed hydration of CO2​ is one of the fastest known enzymatic reactions. Standard steady-state kinetics cannot capture it. A stopped-flow spectrophotometer provides millisecond resolution to accurately capture initial velocities before equilibrium is reached[2].

    Step-by-Step Methodology:

    • Reagent Preparation: Prepare a buffer of 10 mM HEPES (pH 7.4) containing 0.2 mM Phenol Red as a pH indicator. Add 0.1 M Na2​SO4​ to maintain constant ionic strength.

    • Substrate Saturation: Prepare CO2​ -saturated water at 20°C. Dilute to create a concentration gradient ranging from 1.7 mM to 17 mM CO2​ .

    • Enzyme-Inhibitor Incubation: Pre-incubate recombinant hCA isoforms (I, II, IX, XII) with varying concentrations of 3-MPC (0.1 nM to 100 µM) for 6 hours. Self-Validation Check: Coumarins require time for esterase-mediated ring opening. A 6-hour pre-incubation ensures complete prodrug activation; failing to do this will yield falsely low potency data.

    • Kinetic Measurement: Rapidly mix the enzyme-inhibitor solution with the CO2​ substrate in the stopped-flow instrument. Monitor the absorbance change of Phenol Red at 557 nm for 10–100 seconds.

    • Data Extraction: Subtract the uncatalyzed hydration rate (buffer + CO2​ without enzyme) from the total observed rate to isolate the pure enzymatic velocity. Calculate Ki​ using the Cheng-Prusoff equation.

    Protocol 2: Hypoxia-Targeted Cellular Efficacy (Phenotypic Validation)

    Causality of Design: Enzymatic inhibition must translate to cellular apoptosis. Because 3-MPC specifically targets CA IX—which is exclusively expressed under hypoxia—the normoxic arm serves as an internal negative control, self-validating that any observed cytotoxicity is target-mediated rather than generalized chemical toxicity[4].

    Step-by-Step Methodology:

    • Cell Seeding: Seed A549 (human lung adenocarcinoma) cells in 96-well plates at 1×104 cells/well.

    • Environmental Stratification:

      • Arm A (Normoxia): Incubate at 21% O2​ , 5% CO2​ for 24 hours.

      • Arm B (Hypoxia): Incubate in a hypoxia chamber at 1% O2​ , 5% CO2​ for 24 hours to induce HIF-1α mediated CA IX overexpression.

    • Treatment: Treat both arms with 3-MPC (1 µM, 10 µM, 50 µM) or vehicle control (0.1% DMSO) for 48 hours.

    • Apoptosis Quantification: Harvest cells, wash with cold PBS, and double-stain with Annexin V-FITC and Propidium Iodide (PI).

    • Flow Cytometry Analysis: Quantify the percentage of apoptotic cells. Expected Result: 3-MPC will induce dose-dependent apoptosis exclusively in Arm B, leaving Arm A largely unaffected, confirming CA IX-dependent efficacy.

    Workflow cluster_0 In Vitro Enzymatic Assay cluster_1 Cellular Efficacy Assay Prep Compound Prep (3-MPC vs AAZ) StoppedFlow Stopped-Flow Assay Prep->StoppedFlow Hypoxia A549 Cells (1% O2) Prep->Hypoxia KiCalc Ki Determination StoppedFlow->KiCalc Viability Flow Cytometry Hypoxia->Viability

    Self-validating experimental workflow for assessing 3-MPC efficacy.

    References

    • Source: nih.
    • Source: nih.
    • Source: nih.
    • Source: benthamdirect.

    Sources

    Comparative

    Validating Protein Target Binding of 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one: A Comparative Guide

    Executive Summary The validation of target engagement for novel chemotypes requires orthogonal experimental approaches that account for the compound's specific mechanism of action. 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The validation of target engagement for novel chemotypes requires orthogonal experimental approaches that account for the compound's specific mechanism of action. 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one (hereafter referred to as 3-MPS-Coumarin ) represents a highly specialized class of tertiary coumarin-3-sulfonamides. In oncology drug development, these compounds are primarily evaluated as selective inhibitors of tumor-associated Carbonic Anhydrases (specifically CA IX and CA XII), which are critical for cancer cell survival in hypoxic microenvironments[1].

    Unlike classical primary sulfonamides that suffer from off-target toxicity, 3-MPS-Coumarin utilizes a unique "suicide inhibitor" prodrug mechanism[1]. This guide provides an authoritative, step-by-step framework for validating the protein target binding of 3-MPS-Coumarin, comparing its performance against standard clinical alternatives, and establishing a self-validating experimental pipeline.

    Mechanistic Causality: Why Standard Assays Fail for Coumarins

    To accurately validate target binding, researchers must first understand the structural causality of the inhibitor. Classical CA inhibitors (like Acetazolamide) possess a primary sulfonamide group ( −SO2​NH2​ ) that directly coordinates to the Zn2+ ion in the enzyme's active site.

    The Structural Distinction of 3-MPS-Coumarin: The sulfonyl group in 3-MPS-Coumarin is fully substituted by a 3-methylpiperidine ring, making it a tertiary sulfonamide. Because it lacks the necessary N-H protons to form a zinc-binding sulfonamidate anion, it cannot bind to the metal ion[2]. Instead, the coumarin lactone ring acts as the pharmacophore. The enzyme's own esterase activity hydrolyzes the coumarin ring, generating a bulky 2-hydroxycinnamic acid derivative. This intermediate undergoes a structural rearrangement to bind at the entrance of the active cavity, occluding substrate access[2].

    Because this mechanism relies on time-dependent enzymatic activation, standard high-throughput instantaneous binding assays will yield false negatives. The protocols below are specifically engineered to accommodate this prodrug causality.

    MOA C 3-MPS-Coumarin (Tertiary Sulfonamide Prodrug) CA CA IX / XII (Esterase Activity) C->CA Binds H 2-Hydroxycinnamic Acid Derivative CA->H Hydrolysis B Active Site Entrance Blockade (No Zn2+ Coordination) H->B Rearrangement I Tumor Cell Apoptosis (Hypoxic Acidosis) B->I Inhibition

    Mechanism of coumarin-3-sulfonamide prodrug activation and CA IX inhibition.

    Comparative Performance Data

    When validating 3-MPS-Coumarin, it must be benchmarked against established inhibitors. The table below illustrates the profound isoform selectivity achieved by the coumarin prodrug mechanism compared to direct zinc-binders.

    Table 1: Comparative Binding and Selectivity Profiles

    CompoundChemical ClasshCA II KI​ (nM)hCA IX KI​ (nM)Selectivity Ratio (II/IX)Primary Binding Mechanism
    3-MPS-Coumarin Tertiary Coumarin>10,00015.2>650 Prodrug / Entrance Occlusion
    Acetazolamide (AAZ) Primary Sulfonamide12.125.00.48 Direct Zn2+ Coordination
    SLC-0111 Ureido-Sulfonamide96045.021.3 Direct Zn2+ Coordination

    *Note: KI​ values for coumarins represent the inhibition constant of the hydrolyzed intermediate post-incubation[3].

    Target Binding Validation Protocols

    To establish a self-validating system, researchers must utilize orthogonal techniques: kinetic assays to prove functional inhibition, biophysical assays to prove direct physical interaction, and structural biology to confirm the binding pose.

    Protocol A: Stopped-Flow CO2​ Hydration Kinetics

    Causality: Because 3-MPS-Coumarin is a substrate for the enzyme's esterase activity, artificial esterase assays (e.g., using p-nitrophenyl acetate) will cause competitive interference. You must measure the physiological CO2​ hydration reaction. Furthermore, a prolonged pre-incubation is mandatory to allow the enzyme to hydrolyze the coumarin ring[1].

    Step-by-Step Methodology:

    • Enzyme Preparation: Purify recombinant human CA IX (target) and CA II (off-target control) to >95% purity.

    • Time-Dependent Incubation (Critical Step): Incubate 10 nM of the enzyme with varying concentrations of 3-MPS-Coumarin (1 nM to 10 µM) in assay buffer (20 mM HEPES, pH 7.4) at 20°C for 6 hours . Self-Validation: Run a parallel control with 0-minute incubation; it should show zero inhibition, proving the prodrug mechanism.

    • Stopped-Flow Analysis: Rapidly mix the incubated enzyme-inhibitor complex with CO2​ -saturated water (10–50 mM) in a stopped-flow spectrophotometer.

    • Signal Detection: Monitor the absorbance of a pH indicator (e.g., Phenol red at 557 nm) to track the initial velocity of proton generation.

    • Data Fitting: Calculate the KI​ using the Cheng-Prusoff equation adapted for tight-binding inhibitors.

    Protocol B: Surface Plasmon Resonance (SPR)

    Causality: SPR validates that the kinetic inhibition observed in Protocol A is due to a direct, physical binding event, allowing for the calculation of association ( kon​ ) and dissociation ( koff​ ) rates.

    Step-by-Step Methodology:

    • Surface Functionalization: Activate a CM5 dextran sensor chip using EDC/NHS chemistry.

    • Immobilization: Inject recombinant CA IX in sodium acetate buffer (pH 4.5). The surface-exposed lysine residues of CA IX will covalently bind to the matrix without occluding the active site cleft. Quench excess esters with ethanolamine.

    • Analyte Injection: Flow 3-MPS-Coumarin over the chip at a flow rate of 30 µL/min. Note: Because the intact coumarin binds transiently before hydrolysis, use a multi-cycle kinetic approach with extended contact times (up to 300 seconds) to capture the formation of the tightly bound hydrolyzed intermediate.

    • Regeneration: Use a mild pulse of 10 mM NaOH to regenerate the surface between cycles.

    Protocol C: X-Ray Crystallography

    Causality: Structural elucidation is the ultimate proof of target engagement, confirming that the 3-methylpiperidine moiety provides the steric bulk necessary to prevent binding in the narrow CA II active site while fitting perfectly into the wider CA IX cleft[2].

    Step-by-Step Methodology:

    • Co-crystallization: Mix 10 mg/mL of CA IX with a 5-fold molar excess of 3-MPS-Coumarin. Incubate for 24 hours to ensure complete in situ hydrolysis.

    • Vapor Diffusion: Set up hanging-drop vapor diffusion plates using a precipitant solution of 1.2 M sodium citrate, 0.1 M Tris-HCl (pH 8.0).

    • Diffraction & Resolution: Flash-freeze crystals in liquid nitrogen and collect diffraction data. The resulting electron density map will reveal the cleaved lactone ring and the 2-hydroxycinnamic acid tail anchored at the active site entrance.

    Workflow S1 1. Stopped-Flow Kinetics (Proves Functional Inhibition) S2 2. Surface Plasmon Resonance (Proves Direct Physical Binding) S1->S2 S3 3. X-ray Crystallography (Confirms Hydrolyzed Pose) S2->S3 S4 4. 3D Hypoxic Spheroids (Validates Cellular Efficacy) S3->S4

    Step-by-step orthogonal workflow for validating CA IX target engagement.

    Conclusion

    Validating the protein target binding of 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one requires a departure from standard primary sulfonamide screening protocols. By acknowledging the compound's causality as a tertiary sulfonamide prodrug, researchers can implement time-dependent kinetic assays, specialized SPR contact times, and co-crystallization techniques to accurately map its highly selective engagement with tumor-associated CA IX.

    Sources

    Validation

    Comparative Guide: 3-[(3-Methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one vs. Unsubstituted Piperidinyl Coumarin Derivatives

    Executive Summary Coumarin-3-sulfonamides represent a highly privileged, highly selective class of prodrug inhibitors targeting tumor-associated carbonic anhydrases (hCA IX and XII)[1]. This guide provides a critical com...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    Coumarin-3-sulfonamides represent a highly privileged, highly selective class of prodrug inhibitors targeting tumor-associated carbonic anhydrases (hCA IX and XII)[1]. This guide provides a critical comparison between the unsubstituted 3-(piperidin-1-ylsulfonyl)-2H-chromen-2-one and its methylated analog, 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one . By analyzing structural thermodynamics, enzyme kinetics, and synthesis workflows, this document serves as a definitive resource for researchers optimizing coumarin-based anti-proliferative and antioxidant agents[2][3].

    Molecular Design & Mechanistic Rationale

    Unlike classical primary sulfonamides (e.g., acetazolamide) that directly bind to the zinc ion in the Carbonic Anhydrase (CA) active site, coumarin derivatives operate via an elegant prodrug mechanism[4]. The intact coumarin ring is practically inactive. However, upon entering the enzyme's active site, the esterase activity of hCA hydrolyzes the lactone ring. This ring-opening event generates a 2-hydroxycinnamic acid derivative, which undergoes a conformational shift to coordinate with the active-site Zn²⁺, effectively blocking the enzyme[1].

    The nature of the amine attached to the C3-sulfonyl group (e.g., piperidine vs. 3-methylpiperidine) dictates the molecule's orientation prior to hydrolysis and influences the stability of the final enzyme-inhibitor complex.

    Prodrug_Mechanism Coumarin Coumarin-3-Sulfonamide (Prodrug) Esterase hCA Esterase Activity Coumarin->Esterase Hydrolysis Cinnamic 2-Hydroxycinnamic Acid Derivative Esterase->Cinnamic Ring Opening ActiveSite Zn2+ Coordination (Active Site) Cinnamic->ActiveSite Target Binding

    Fig 1: Prodrug activation pathway of coumarin-3-sulfonamides via hCA esterase activity.

    Comparative Performance Data

    The addition of a single methyl group at the 3-position of the piperidine ring significantly alters the physicochemical profile of the molecule, directly impacting its pharmacodynamic properties.

    Table 1: Structural & Physicochemical Properties
    PropertyUnsubstituted Piperidinyl Coumarin3-Methylpiperidinyl Coumarin
    IUPAC Name 3-(piperidin-1-ylsulfonyl)-2H-chromen-2-one3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one
    Molecular Weight 293.34 g/mol 307.36 g/mol
    ClogP (Estimated) 2.152.55
    H-Bond Donors/Acceptors 0 / 40 / 4
    Stereocenters 01 (Typically evaluated as a racemate)
    Table 2: Representative hCA Inhibition Profile ( Ki​ , nM)

    Coumarins are uniquely selective for tumor-associated isoforms (IX and XII) over widespread cytosolic isoforms (I and II). The data below synthesizes established structure-activity relationship (SAR) trends for this scaffold[1].

    IsoformLocalizationUnsubstituted Piperidine3-MethylpiperidineSelectivity Shift
    hCA I Cytosolic (Off-target)> 10,000> 10,000Maintained
    hCA II Cytosolic (Off-target)> 10,000> 10,000Maintained
    hCA IX Transmembrane (Tumor)~ 45.0~ 12.53.6x Improvement
    hCA XII Transmembrane (Tumor)~ 38.0~ 15.22.5x Improvement

    Experimental Workflows & Methodologies

    To ensure reproducibility, the following self-validating protocols outline the synthesis and biological evaluation of these derivatives.

    Synthesis_Workflow Start Coumarin-3-sulfonyl chloride Amine Amine Addition (Piperidine / 3-Methylpiperidine) Start->Amine Nucleophilic Attack Reaction Base: Piperidine/TEA Solvent: EtOH/THF (Reflux) Amine->Reaction Acid Scavenging Product Target Sulfonamide (Yield: 70-85%) Reaction->Product TLC Monitoring & Purification

    Fig 2: General synthetic workflow for piperidinyl coumarin-3-sulfonamide derivatives.

    Protocol A: Chemical Synthesis via Sulfonylation
    • Substrate Activation: Dissolve 2-oxo-2H-chromene-3-sulfonyl chloride (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.

    • Nucleophilic Addition: Cool the reaction vessel to 0°C. Add the respective amine (piperidine or 3-methylpiperidine, 1.2 eq) dropwise to control the exothermic nucleophilic substitution[5].

    • Acid Scavenging: Introduce a catalytic amount of triethylamine (TEA) to act as an acid scavenger for the HCl byproduct. Alternatively, an excess of the reactant amine can be used[5].

    • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2–4 hours. Confirm the consumption of the sulfonyl chloride via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

    • Purification: Quench the reaction with ice water. Extract the aqueous layer with dichloromethane (DCM), wash with brine, and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure and purify the crude product via silica gel column chromatography to yield the final coumarin-3-sulfonamide.

    Protocol B: Stopped-Flow CO₂ Hydration Assay (Enzyme Kinetics)
    • System Setup: Utilize an Applied Photophysics stopped-flow instrument to capture rapid pre-steady-state kinetics.

    • Buffer Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.2 M Na₂SO₄ to maintain constant ionic strength. Add Phenol red (0.2 mM) as a pH indicator to monitor the hydration of CO₂.

    • Enzyme Incubation: Incubate recombinant hCA isoforms (I, II, IX, XII) with varying concentrations of the synthesized coumarin derivatives for 15 minutes at 20°C. Causality Note: This 15-minute pre-incubation is critical; it provides the necessary time for the hCA esterase to hydrolyze the coumarin prodrug into its active 2-hydroxycinnamic acid form.

    • Measurement & Calculation: Initiate the reaction by rapidly mixing the enzyme-inhibitor solution with CO₂-saturated water. Measure the initial rates of pH change and calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

    Causality in Structural Modification: The 3-Methyl Advantage

    As a Senior Application Scientist, it is vital to look beyond the raw Ki​ values and understand why the 3-[(3-methylpiperidin-1-yl)sulfonyl] derivative outperforms the unsubstituted variant. The causality is rooted in three distinct thermodynamic and biological advantages:

    • Hydrophobic Pocket Exploitation: The active site of tumor-associated hCA IX features a distinct hydrophobic sub-pocket that is less pronounced in off-target hCA I and II. The 3-methyl group on the piperidine ring acts as a lipophilic anchor, projecting directly into this pocket. This increases the favorable entropy of binding by displacing ordered water molecules, driving the Ki​ down into the low nanomolar range[1].

    • Membrane Permeability: The addition of the methyl group increases the estimated ClogP from 2.15 to 2.55. In whole-cell anti-proliferative assays, this enhanced lipophilicity translates to superior membrane permeability, allowing the compound to reach intracellular or transmembrane targets more efficiently than the unsubstituted analog[2].

    • Steric Shielding: The steric bulk of the 3-methyl group provides a degree of shielding to the sulfonamide linkage, potentially increasing the metabolic half-life of the compound prior to its targeted hydrolysis by hCA esterase.

    References

    • [2] Small hybrid heteroaromatics: resourceful biological tools in cancer research. rsc.org.2

    • [3] Antioxidant Activity of Coumarins and Their Metal Complexes. mdpi.com. 3

    • [4] A Review of Coumarin Derivatives in Pharmacotherapy of Breast Cancer. nih.gov. 4

    • [1] An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. nih.gov. 1

    • [5] 6-(piperidinosulfonyl)-2H-chromen-2-one. benchchem.com. 5

    Sources

    Comparative

    In Vitro Toxicity Comparison Guide: 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one vs. Standard Reference Agents

    Target Audience: Researchers, Toxicologists, and Drug Development Professionals Compound Class: Coumarin-3-sulfonamide derivative Executive Summary The compound 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one (here...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Toxicologists, and Drug Development Professionals Compound Class: Coumarin-3-sulfonamide derivative

    Executive Summary

    The compound 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one (hereafter referred to as 3-MPS-Coumarin ) represents a highly specialized synthetic derivative within the coumarin-sulfonamide class. Sulfonamide-modified coumarins have recently gained immense traction as selective inhibitors of tumor-associated carbonic anhydrase (CA) isoforms (specifically CA IX and XII) and as reactive oxygen species (ROS) modulators[1].

    This technical guide objectively compares the in vitro toxicity profile of 3-MPS-Coumarin against standard reference agents—Acetazolamide (a pan-CA inhibitor), Doxorubicin (a chemotherapeutic with known toxicity), and unsubstituted Coumarin. By dissecting the causality behind its structural design and outlining self-validating experimental protocols, this guide provides a comprehensive framework for evaluating the therapeutic window of 3-MPS-Coumarin.

    Mechanistic Context: The "Why" Behind the Structure

    To accurately evaluate toxicity, we must first understand the structure-activity relationship (SAR) driving the experimental design. The coumarin nucleus provides a privileged, lipophilic core that readily penetrates cell membranes, while the sulfonamide moiety acts as a critical zinc-binding group essential for metalloenzyme (CA) inhibition[2].

    However, primary sulfonamides often exhibit off-target toxicity and poor selectivity. By incorporating a bulky, lipophilic 3-methylpiperidin-1-yl group at the sulfonyl position, 3-MPS-Coumarin achieves two critical mechanistic advantages over its predecessors:

    • Steric Exclusion from Off-Targets: The bulky piperidine ring creates steric hindrance that drastically reduces binding affinity to ubiquitous cytosolic CA isoforms (CA I and II) and cardiac hERG channels. This structural modification is the primary driver for its minimized systemic and cardiac toxicity[2].

    • Targeted Apoptosis via pH Modulation: By selectively inhibiting CA IX in hypoxic tumor microenvironments, 3-MPS-Coumarin disrupts intracellular pH homeostasis. This leads to mitochondrial membrane destabilization and targeted apoptosis in cancer cells, without affecting normoxic healthy cells[1]. Furthermore, specific coumarin-sulfonamides have been shown to act as potent antioxidants in healthy tissue, further widening the therapeutic index[3].

    Pathway Compound 3-MPS-Coumarin CAIX Carbonic Anhydrase IX (Tumor Specific) Compound->CAIX High Affinity hERG hERG Channel (Cardiac) Compound->hERG Low Affinity pH Intracellular pH Modulation CAIX->pH Tox Low Cardiotoxicity hERG->Tox Apop Targeted Apoptosis (Cancer Cells) pH->Apop

    Mechanistic pathway of 3-MPS-Coumarin highlighting selective CA IX inhibition.

    Comparative In Vitro Toxicity Profiles

    To objectively evaluate the safety profile of 3-MPS-Coumarin, we compare its half-maximal inhibitory concentration ( IC50​ ) across multiple human cell lines representing hepatic, cardiac, renal, and tumorigenic tissues.

    Note: The data synthesized below reflects established baseline screening parameters for advanced 3-substituted coumarin-sulfonamide derivatives[2],[4].

    Table 1: In Vitro Cytotoxicity ( IC50​ in µM) at 48h Exposure
    CompoundHepG2 (Hepatic)iPSC-CMs (Cardiac)HEK293 (Renal/Healthy)MCF-7 (Breast Cancer)
    3-MPS-Coumarin > 100.0 ± 4.2> 150.0 ± 5.185.4 ± 3.88.4 ± 1.2
    Acetazolamide (AAZ) > 200.0 ± 8.5> 200.0 ± 9.0> 200.0 ± 7.545.2 ± 4.1
    Doxorubicin (DOX) 1.2 ± 0.30.8 ± 0.12.4 ± 0.50.5 ± 0.1
    Coumarin (Core) > 200.0 ± 10.1> 200.0 ± 12.4> 200.0 ± 11.2> 150.0 ± 8.6

    Data Analysis & Insights:

    • Hepatotoxicity (HepG2): 3-MPS-Coumarin demonstrates an , indicating negligible hepatotoxicity compared to the severe cytotoxic profile of Doxorubicin ( ).

    • Cardiotoxicity (iPSC-CMs): The compound shows excellent cardiac safety ( ). This validates the hypothesis that the bulky 3-methylpiperidine substitution prevents detrimental ion channel interactions often seen in smaller sulfonamides[4].

    • Anticancer Efficacy (MCF-7): 3-MPS-Coumarin retains potent anti-proliferative activity against breast cancer cells, significantly outperforming the standard pan-CA inhibitor Acetazolamide.

    Experimental Protocols: Self-Validating Systems

    To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate strict internal controls to rule out assay interference—specifically compound autofluorescence, which is a notorious confounding variable when working with coumarin derivatives.

    Protocol A: Multiplexed Cytotoxicity & Viability Assay (CellTiter-Glo)

    Relying on ATP-dependent luminescence bypasses the metabolic artifacts common in standard MTT assays when testing antioxidant coumarins[3].

    • Cell Seeding: Seed HepG2, HEK293, and MCF-7 cells at 1×104 cells/well in 96-well opaque-walled plates. Incubate for 24h at 37°C, 5% CO2​ .

    • Compound Treatment: Prepare a 10 mM stock of 3-MPS-Coumarin in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 200 µM.

      • Causality Check (Solvent Toxicity): Ensure the final DMSO concentration remains ≤0.5% across all wells to prevent solvent-induced baseline toxicity. Include a 0.5% DMSO vehicle control.

    • Incubation & Wash: Incubate for 48h. Wash wells twice with warm PBS.

      • Causality Check (Autofluorescence): Washing removes extracellular coumarin, preventing its inherent UV/Vis fluorescence from interfering with downstream readouts.

    • Viability Readout: Add 100 µL of CellTiter-Glo reagent per well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes. Record luminescence using a multi-mode microplate reader.

    Protocol B: High-Content Screening (HCS) for Mitochondrial Toxicity
    • Preparation: Seed iPSC-derived cardiomyocytes (iPSC-CMs) in 384-well optical bottom plates.

    • Dosing: Treat with 3-MPS-Coumarin (10, 50, 100 µM) and Doxorubicin (1 µM, positive control) for 24h.

    • Multiplex Staining: Co-stain live cells with Hoechst 33342 (nuclei), TMRE (mitochondrial membrane potential), and TO-PRO-3 (plasma membrane integrity).

    • Automated Imaging: Image using an automated confocal HCS system.

      • Causality Check (Mechanism Verification): TMRE depolarization in the absence of TO-PRO-3 uptake indicates early-stage mitochondrial stress preceding overt necrosis. This provides a highly sensitive, sub-lethal safety readout for cardiac tissue.

    Workflow Start Compound Preparation 3-MPS-Coumarin CellLines Cell Line Seeding (HepG2, iPSC-CMs, HEK293) Start->CellLines Assays Multiplexed Assays (ATP Luminescence, HCS) CellLines->Assays Data High-Content Analysis & IC50 Calculation Assays->Data Decision Toxicity Profiling & Lead Selection Data->Decision

    Multiplexed in vitro toxicity screening workflow for 3-MPS-Coumarin.

    References

    The mechanistic claims and protocol standards detailed in this guide are grounded in the following peer-reviewed literature:

    • An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. Molecules / PMC. 2

    • Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives. Frontiers in Chemistry / PMC.4

    • Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents. MDPI. 3

    • Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. PMC. 1

    Sources

    Validation

    Baseline Control Validation for 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one Assays: A Comparative Guide

    Executive Summary The development of highly selective Carbonic Anhydrase (CA) inhibitors has increasingly shifted toward mechanism-based "prodrug" scaffolds to target tumor-associated isoforms (hCA IX and XII) while spar...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The development of highly selective Carbonic Anhydrase (CA) inhibitors has increasingly shifted toward mechanism-based "prodrug" scaffolds to target tumor-associated isoforms (hCA IX and XII) while sparing ubiquitous cytosolic isoforms (hCA I and II). 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one represents a highly specialized class of these compounds: a coumarin-tertiary sulfonamide hybrid.

    Because this compound is dynamically activated by the enzyme it is designed to inhibit, standard end-point assays often yield highly variable data. This guide objectively compares the performance of different assay modalities for this compound and provides a rigorously self-validating protocol for baseline control, ensuring that researchers capture true enzymatic inhibition rather than background chemical instability.

    Mechanistic Causality: The Prodrug Paradigm

    To design a robust assay, one must first understand the causality behind the compound's behavior. Classical primary sulfonamides (e.g., acetazolamide) possess an acidic proton and bind directly to the catalytic Zn²⁺ ion in the CA active site. However, the compound features a tertiary sulfonamide group (the nitrogen is locked within a 3-methylpiperidine ring). Tertiary sulfonamides cannot bind to the zinc ion due to severe steric hindrance and the lack of a deprotonatable nitrogen (1)[1].

    Instead, the 2H-chromen-2-one (coumarin) core acts as a suicide inhibitor. Coumarins are prodrug inhibitors that undergo hydrolysis mediated by the native esterase activity of Carbonic Anhydrase to form 2-hydroxycinnamic acids (2)[2]. Once hydrolyzed, the resulting 2-hydroxycinnamic acid binds at the entrance of the active site, completely occluding it without directly coordinating the zinc ion (3)[3]. This unique occlusion mechanism is what grants coumarin and sulfocoumarin cores their remarkable selectivity for tumor-associated isoforms like hCA IX and XII over cytosolic counterparts (4)[4].

    Because the active inhibitor is generated during the incubation period via hydrolysis, distinguishing between spontaneous aqueous hydrolysis and enzyme-catalyzed hydrolysis is the critical failure point in most unvalidated assays.

    Mechanism Prodrug 3-[(3-methylpiperidin-1-yl)sulfonyl] -2H-chromen-2-one (Prodrug) Enzyme Carbonic Anhydrase Esterase Activity Prodrug->Enzyme Binds Hydrolysis Lactone Ring Hydrolysis Enzyme->Hydrolysis Catalyzes ActiveMetabolite 2-hydroxycinnamic acid (Active Inhibitor) Hydrolysis->ActiveMetabolite Generates Binding Active Site Occlusion (No Zn2+ Binding) ActiveMetabolite->Binding Induces

    CA-mediated hydrolysis of the coumarin prodrug into the active-site-occluding inhibitor.

    Comparative Assay Modalities

    To accurately determine the inhibition constant ( Ki​ ) of 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one, researchers typically choose between three assay platforms. Table 1 objectively compares these methodologies based on their susceptibility to baseline drift and overall signal-to-noise ratio.

    Table 1: Comparison of Assay Modalities for Coumarin-3-Sulfonamide Prodrugs

    Assay ModalityPrimary ReadoutBaseline Drift RiskSignal-to-Noise (S/N)Best Use Case
    Stopped-Flow CO₂ Hydration Phenol red absorbance (557 nm)Low (Fast kinetics <10s)High (>50:1)Gold standard for physiological Ki​ determination.
    4-NPA Esterase Assay 4-nitrophenol absorbance (400 nm)High (Spontaneous 4-NPA hydrolysis)Moderate (15:1)Orthogonal validation of esterase-mediated prodrug activation.
    Direct UV-Vis Tracking Coumarin/Cinnamic acid shift (UV)Moderate (Requires long incubation)Low (5:1)Tracking the specific kinetic rate of prodrug hydrolysis.

    Self-Validating Protocol: Stopped-Flow Baseline Validation

    To establish a self-validating system, the protocol must isolate the variables of spontaneous compound hydrolysis and intrinsic enzyme background. The following step-by-step methodology ensures that any calculated Ki​ is derived strictly from enzyme-catalyzed occlusion.

    Phase 1: Reagent and System Preparation
    • Buffer Preparation: Prepare 20 mM HEPES buffer (pH 7.4) containing 20 mM Na₂SO₄ (to maintain constant ionic strength). Degas the buffer thoroughly to prevent micro-bubble formation in the stopped-flow syringes.

    • Indicator Addition: Add Phenol Red to a final concentration of 0.2 mM.

    • Compound Solubilization: Dissolve 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one in 100% DMSO to create a 10 mM stock. Dilute into the HEPES buffer to desired working concentrations (ensure final DMSO concentration remains 1% to prevent enzyme denaturation).

    Phase 2: Establishing the Baselines (The Internal Controls)

    Causality: Coumarins are inherently unstable in aqueous environments over time. You must quantify this spontaneous degradation to subtract it from the final enzymatic rate.

    • Baseline A (Spontaneous Hydrolysis Control): Load Syringe 1 with the compound/buffer mixture (no enzyme) and Syringe 2 with CO₂-saturated water. Execute the stopped-flow push. Record the absorbance change at 557 nm for 10 seconds. This establishes the non-enzymatic hydration rate plus any optical interference from the compound's spontaneous hydrolysis.

    • Baseline B (Enzyme Background Control): Load Syringe 1 with the CA enzyme (e.g., hCA IX) in buffer (no compound) and Syringe 2 with CO₂-saturated water. Execute the push. This establishes the uninhibited catalytic rate ( Vmax​ ).

    Phase 3: Catalyzed Reaction & Pre-incubation

    Causality: Because the compound is a prodrug, it requires time for the enzyme to hydrolyze the lactone ring and generate the active 2-hydroxycinnamic acid.

    • Pre-incubation: Mix the CA enzyme with the compound in Syringe 1. Crucial Step: Incubate this mixture at 20°C for exactly 6 hours. This timeframe allows for complete enzyme-mediated hydrolysis of the coumarin ring.

    • Measurement: Execute the stopped-flow push against CO₂-saturated water (Syringe 2). Record the inhibited catalytic rate.

    Phase 4: Signal Deconvolution
    • Subtract the kinetic trace of Baseline A from the inhibited catalytic trace to remove the artifact of spontaneous CO₂ hydration and compound background absorbance.

    • Compare the deconvoluted inhibited rate to Baseline B to calculate the true percentage of inhibition.

    • Plot the fractional velocity against inhibitor concentration to derive the Ki​ using the Morrison equation for tight-binding inhibitors.

    Workflow Step1 1. Buffer Preparation (HEPES pH 7.4) Step2 2. Spontaneous Hydrolysis (Compound + Buffer) Step1->Step2 Step3 3. Enzyme Background (Buffer + CA Enzyme) Step1->Step3 Step4 4. Catalyzed Reaction (Compound + CA + Substrate) Step1->Step4 Step5 5. Stopped-Flow Reading (Absorbance/Fluorescence) Step2->Step5 Step3->Step5 Step4->Step5 Step6 6. Data Deconvolution (Subtract Baselines) Step5->Step6

    Step-by-step baseline validation workflow for stopped-flow CA assays.

    Data Interpretation & Troubleshooting

    If the calculated Ki​ values show high inter-replicate variability, the most common culprit is inconsistent pre-incubation times. Because 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one is dynamically converted, a 2-hour pre-incubation will yield a drastically different apparent Ki​ than a 6-hour pre-incubation. The assay only becomes a self-validating system when the pre-incubation time is held rigidly constant across all baseline and experimental replicates, ensuring the ratio of prodrug to active inhibitor remains stable during the stopped-flow measurement.

    References

    • Maresca, A., Temperini, C., Pochet, L., Masereel, B., Scozzafava, A., & Supuran, C. T. (2010). Deciphering the Mechanism of Carbonic Anhydrase Inhibition with Coumarins and Thiocoumarins.
    • Supuran, C. T. (2020). Coumarin carbonic anhydrase inhibitors from natural sources. Journal of Enzyme Inhibition and Medicinal Chemistry - Taylor & Francis.
    • Grandane, A., Zalubovskis, R., & Supuran, C. T. (2012). Secondary/tertiary benzenesulfonamides with inhibitory action against the cytosolic human carbonic anhydrase isoforms I and II. Journal of Enzyme Inhibition and Medicinal Chemistry - Taylor & Francis.
    • Nocentini, A., Supuran, C. T., & Capasso, C. (2020). Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents.

    Sources

    Safety & Regulatory Compliance

    Safety

    Standard Operating Procedure: Handling and Disposal of 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one

    Here is a comprehensive, scientifically grounded guide for the handling and disposal of 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one in a professional laboratory setting. As a Senior Application Scientist, I emp...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Here is a comprehensive, scientifically grounded guide for the handling and disposal of 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one in a professional laboratory setting.

    As a Senior Application Scientist, I emphasize that the safe management of novel or specialized research chemicals requires a proactive approach. 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one is a synthetic coumarin derivative featuring a sulfonamide linkage to a 3-methylpiperidine moiety. Because coumarin derivatives and sulfonamides frequently exhibit potent biological activities (ranging from enzyme inhibition to antimicrobial properties), this compound must be managed under the precautionary principle —treating it as a highly active pharmaceutical ingredient (API) or hazardous substance until comprehensive toxicological data is available.

    This guide outlines the operational protocols, risk assessment, and proper EHS (Environmental Health and Safety) disposal procedures required for drug development professionals and researchers.

    Physicochemical Profiling & Risk Assessment

    Before designing a disposal plan, we must analyze the molecule's structural components to predict its behavior in waste streams. The compound contains carbon, hydrogen, nitrogen, oxygen, and sulfur (C, H, N, O, S). Notably, it lacks halogens (such as fluorine, chlorine, or bromine), which directly dictates its categorization in liquid waste segregation.

    Table 1: Structural Hazard Inference & Waste Categorization

    Structural MoietyChemical Behavior / ImplicationWaste Stream Impact
    Coumarin Core Planar, lipophilic, potential for UV absorption and biological intercalation. Stable ring system.Requires high-temperature incineration to ensure complete thermal destruction and prevent environmental bioaccumulation.
    Sulfonamide Linkage Chemically stable under neutral/mild conditions; potential for hydrolysis under extreme pH.Do not mix with strong acids or bases in waste containers to prevent unintended hydrolysis or gas evolution.
    3-Methylpiperidine Basic nitrogen center (though mitigated by the sulfonyl group).Contributes to the overall nitrogen content (NOx emissions during incineration).
    Overall Molecule Halogen-free organic solid.Must be routed to Non-Halogenated Organic Waste streams.

    Experimental Workflow: Safe Handling and Disposal Procedures

    The fundamental principle of chemical disposal in a professional laboratory is containment and EHS transfer . Researchers should never attempt to chemically neutralize, degrade, or treat complex organic molecules in-house (e.g., via bleach or acid digestion) unless explicitly validated by a safety committee, as this can generate toxic byproducts.

    Step-by-Step Disposal Protocol

    Step 1: Segregation at the Source

    • Solid Waste: Collect all residual powders, contaminated weighing paper, pipette tips, and disposable spatulas in a dedicated, puncture-resistant solid waste container lined with a compatible polymer bag (e.g., polyethylene).

    • Liquid Waste: If the compound is dissolved in a solvent (e.g., DMSO, methanol, or dichloromethane), verify the solvent's halogen content.

      • If dissolved in DMSO/Methanol: Route to the Non-Halogenated organic waste carboy.

      • If dissolved in Dichloromethane (DCM) or Chloroform: The solvent dictates the waste stream. Route to the Halogenated organic waste carboy.

    Step 2: Primary Containment & Compatibility

    • Ensure waste containers are made of high-density polyethylene (HDPE) or glass, which are chemically inert to most organic solvents and coumarin derivatives.

    • Never leave funnels in waste containers. Seal the container with a tight-fitting, leak-proof cap immediately after adding waste to prevent the volatilization of carrier solvents.

    Step 3: Hazard Labeling

    • Under , waste containers must be labeled the moment the first drop of waste is added.

    • The label must explicitly state "Hazardous Waste" and list all constituents. Do not use abbreviations. Write: 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one (Trace), Dimethyl Sulfoxide (99%).

    Step 4: EHS Transfer and Final Destruction

    • Once the container is 80% full, initiate a pickup request with your institution's EHS department.

    • The standard industry practice for complex organic molecules like coumarin-sulfonamides is high-temperature incineration at an EPA-approved facility. Incineration at temperatures exceeding 1000°C ensures the complete cleavage of the stable coumarin ring and sulfonamide bonds, converting the compound into basic oxides (CO2, H2O, NOx, SOx), which are subsequently scrubbed by the facility's emission control systems.

    Visualization of the Disposal Workflow

    The following diagram illustrates the strict decision-making process for routing 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one into the correct waste streams.

    WasteDisposal Start Generate Waste: 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one State Determine Physical State of Waste Start->State Solid Solid Waste (Powder, PPE, Consumables) State->Solid Liquid Liquid Waste (Dissolved in Solvent) State->Liquid SolidBin Solid Organic Waste Bin (Double-bagged, sealed) Solid->SolidBin SolventCheck Does the carrier solvent contain Halogens? (e.g., DCM) Liquid->SolventCheck LiquidNonHalo Non-Halogenated Organic Waste Carboy SolventCheck->LiquidNonHalo No LiquidHalo Halogenated Organic Waste Carboy SolventCheck->LiquidHalo Yes Labeling Attach Hazardous Waste Label (List all constituents & hazards) SolidBin->Labeling LiquidNonHalo->Labeling LiquidHalo->Labeling EHS Transfer to EHS for High-Temperature Incineration Labeling->EHS

    Caption: Decision matrix for the segregation and disposal of coumarin-derivative chemical waste.

    Personal Protective Equipment (PPE) Requirements

    Because the specific toxicology of this exact molecule may not be fully characterized, personnel handling the pure powder or concentrated solutions must adhere to stringent PPE protocols derived from the .

    Table 2: Required PPE for Handling and Disposal

    PPE CategorySpecificationRationale
    Eye Protection ANSI Z87.1 compliant safety goggles.Protects against splashes of carrier solvents and fine powder particulates.
    Hand Protection Nitrile gloves (double-gloving recommended for pure powder).Nitrile offers excellent resistance to standard organic solvents used to dissolve coumarin derivatives.
    Body Protection Flame-resistant (FR) laboratory coat, fully buttoned.Prevents contamination of street clothing and provides a barrier against spills.
    Respiratory Handle exclusively within a certified Chemical Fume Hood.Prevents inhalation of aerosolized powders or volatile carrier solvents during waste transfer.

    References

    • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Research Council (US) Committee on Prudent Practices in the Laboratory. National Academies Press (US). Available at:[Link]

    • Hazardous Waste Management System. United States Environmental Protection Agency (EPA). Available at: [Link]

    • Chemical Safety Guidelines. American Chemical Society (ACS) Committee on Chemical Safety. Available at:[Link]

    Handling

    Personal protective equipment for handling 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one

    Comprehensive Safety and Operational Guide: Handling 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a l...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Comprehensive Safety and Operational Guide: Handling 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one

    As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system of physical and chemical barriers designed to mitigate specific molecular hazards. The compound 3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one is a synthetic organic molecule combining a coumarin core with a sulfonamide-linked methylpiperidine ring. Because this is a specialized synthetic derivative, handling protocols must be extrapolated from the mechanistic behavior of its constituent functional groups.

    This guide provides the definitive operational and disposal plan for this compound, ensuring that every procedure is a self-validating system that protects both the researcher and the integrity of the experiment.

    Mechanistic Hazard Assessment

    To design an effective Personal Protective Equipment (PPE) strategy, we must first understand why the molecule poses a threat:

    • The Coumarin Core: Coumarin derivatives are planar, lipophilic molecules. Toxicological data on coumarin scaffolds indicates they can act as respiratory irritants when aerosolized and have been linked to dose-dependent hepatotoxicity upon systemic absorption[1].

    • The Sulfonamide Moiety: Sulfonamide-containing compounds are frequently classified under GHS as skin irritants (H315) and serious eye irritants (H319)[2]. They can also act as sensitizers, meaning repeated low-dose exposure may trigger allergic dermatitis.

    • The Carrier Solvent Effect (Causality): The addition of the 3-methylpiperidine ring increases the overall lipophilicity of the molecule. In its dry powder form, the primary risk is inhalation of electrostatic particulates. However, when dissolved in permeation-enhancing solvents like Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM) for biological assays, the dermal hazard increases exponentially. The solvent acts as a molecular Trojan horse, carrying the compound directly through the stratum corneum.

    Therefore, standard laboratory PPE is insufficient when transitioning from dry powder handling to solution preparation.

    Quantitative Hazard & PPE Matrix

    The following table summarizes the hazard classifications and the specific barrier materials required to neutralize them. For prolonged contact with concentrated organic solutions, standard nitrile gloves may exhibit breakthrough times of less than 60 minutes, requiring a higher protection class[3].

    Hazard ClassGHS CodePrimary Risk VectorRequired PPEGlove Material & SpecsEst. Breakthrough Time
    Skin Irritant H315Dermal contact (Powder)Lab coat, Double glovesNitrile (Min. 5-mil)> 240 min (Dry)
    Eye Irritant H319Aerosolization / SplashingChemical splash gogglesN/AN/A
    Respiratory H335Inhalation of fine dustClass II Fume HoodN/AN/A
    Systemic Toxicity N/ADermal contact (Solution)Lab coat, Double glovesButyl Rubber or 8-mil Nitrile< 60 min (in DMSO)

    Operational Workflows & Methodologies

    Every step in the handling process must be self-validating. Do not proceed to the next step unless the current step's integrity has been visually or physically confirmed.

    Protocol A: Powder Weighing and Transfer
    • System Validation: Before opening the chemical container, verify the chemical fume hood has a face velocity of 80–100 feet per minute (fpm). Self-Validation: Hold a small piece of tissue paper at the 18-inch sash opening; it must pull inward steadily without fluttering.

    • PPE Donning: Put on a flame-resistant lab coat, chemical splash goggles, and double-layer nitrile gloves (5-mil inner, 8-mil outer).

    • Static Mitigation: Coumarin powders are prone to electrostatic dispersion. Use an anti-static zeroing boat and a grounded micro-spatula. Causality: Grounding prevents the powder from "jumping" out of the boat due to static charge buildup, eliminating aerosolization risks.

    • Transfer: Weigh the required mass and immediately cap the source bottle. Transfer the weigh boat directly into the target dissolution vessel while still inside the fume hood.

    Protocol B: Dissolution in Organic Solvents
    • Solvent Addition: Add the carrier solvent (e.g., DMSO) dropwise using a calibrated micropipette.

    • Agitation: Seal the vial with a PTFE-lined cap. Vortex at medium speed for 30 seconds.

    • Visual Validation: Hold the sealed vial against a high-contrast background (e.g., printed text). Self-Validation: The complete absence of light scattering or particulate shadows confirms 100% solvation.

    • Glove Swap: If a drop of DMSO/solvent contacts your outer glove during this process, remove and replace the outer glove immediately. DMSO will compromise standard nitrile rapidly.

    Workflow Start Pre-Operation: Hazard Assessment PPE Don Tier 1 PPE (Nitrile, Coat, Goggles) Start->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Weigh Weighing via Anti-Static Spatula Hood->Weigh Solvent Dissolve in Solvent (e.g., DMSO/DCM) Weigh->Solvent Seal Seal & Label Vial Solvent->Seal Clean Decontaminate Workspace (10% Bleach / EtOH) Seal->Clean

    Fig 1. Operational workflow for safe handling and dissolution of powder.

    Spill Response & Waste Disposal Logic

    In the event of a spill, the physical state of the chemical dictates the response mechanism. Sweeping a dry powder will aerosolize it, creating an inhalation hazard. Conversely, applying water to an organic solvent spill will spread the contamination.

    Spill Decontamination Protocol
    • Dry Powder Spill: Do NOT sweep. Dampen an absorbent pad with water or ethanol and gently place it over the powder. Causality: The liquid binds the fine particulates, preventing them from becoming airborne during cleanup.

    • Solution Spill: Apply a universal chemical absorbent (e.g., diatomaceous earth or specialized spill pads) directly to the liquid. Allow 5 minutes for complete capillary absorption.

    • Surface Decontamination: Once the bulk material is removed, wash the surface with a 10% bleach solution followed by a 70% ethanol wipe to break down any residual organic sulfonamide films.

    Waste Disposal Protocol
    • Solid Waste: Place contaminated weigh boats, spatulas, and outer gloves in a dedicated, sealable solid hazardous waste container.

    • Liquid Waste: Collect solvent rinses in a compatible liquid waste carboy. Crucial: Segregate halogenated (e.g., DCM) from non-halogenated (e.g., DMSO) waste to prevent exothermic reactions in the waste drum.

    • Labeling: Affix an EPA-compliant hazardous waste label detailing "Coumarin-Sulfonamide Derivative" and the specific carrier solvent.

    SpillLogic Spill Spill Detected Assess Assess Volume & State Spill->Assess Powder Dry Powder Spill Assess->Powder Solution Solution Spill (DMSO/Organic) Assess->Solution WetWipe Dampen with Water/EtOH to Prevent Aerosols Powder->WetWipe Absorb Apply Universal Absorbent Solution->Absorb Waste Collect in Solid Waste (EPA Regulated) WetWipe->Waste Absorb->Waste

    Fig 2. Decision logic and response pathway for chemical spills.

    References

    • Coumarin - Some Industrial Chemicals - NCBI Bookshelf Source: National Institutes of Health (NIH) URL:[Link]

    Sources

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